molecular formula C10H24N6O4S B096438 Pyrrolidine-1-carboximidamide, sulfuric acid CAS No. 17238-56-1

Pyrrolidine-1-carboximidamide, sulfuric acid

Cat. No.: B096438
CAS No.: 17238-56-1
M. Wt: 211.24 g/mol
InChI Key: PUQSNYCOFYBHRZ-UHFFFAOYSA-N
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Description

Pyrrolidine-1-carboximidamide, sulfuric acid is a useful research compound. Its molecular formula is C10H24N6O4S and its molecular weight is 211.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

pyrrolidine-1-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3.H2O4S/c6-5(7)8-3-1-2-4-8;1-5(2,3)4/h1-4H2,(H3,6,7);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQLHYLNOMNMMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00529423
Record name Sulfuric acid--pyrrolidine-1-carboximidamide (1/1)
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Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17238-56-1, 62271-55-0
Record name 1-Pyrrolidinecarboximidamide, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17238-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(pyrrolidine-1-carboxamidine) sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfuric acid--pyrrolidine-1-carboximidamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00529423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Pyrrolidine-1-carboximidamide, Sulfuric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Pyrrolidine-1-carboximidamide, sulfuric acid salt. Drawing upon established principles of organic chemistry and medicinal chemistry, this document aims to equip researchers with the foundational knowledge necessary to effectively utilize this compound in their scientific endeavors.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] Its prevalence in natural products and FDA-approved drugs underscores its importance as a privileged scaffold in drug discovery.[1] The conformational flexibility of the five-membered ring, coupled with its ability to engage in various intermolecular interactions, makes it an attractive moiety for the design of novel therapeutics targeting a wide array of diseases.[2][3] Pyrrolidine-1-carboximidamide represents a functionalized pyrrolidine, incorporating a guanidinium group, which is known for its ability to participate in hydrogen bonding and electrostatic interactions, often crucial for molecular recognition at biological targets. The formation of a sulfuric acid salt enhances the compound's stability and aqueous solubility, properties that are highly desirable in the context of drug development.

Physicochemical and Structural Characteristics

PropertyValue / Predicted CharacteristicsSource
CAS Number 13932-58-6[4]
Molecular Formula C5H11N3·H2SO4[4]
Molecular Weight 211.24 g/mol [4]
Appearance Predicted to be a white to off-white crystalline solid.Inferred from guanidinium sulfate[5][6]
Solubility Expected to be soluble in water.Inferred from guanidinium sulfate[6]
Melting Point Likely to decompose at a high temperature.Inferred from guanidine sulfate (~290-293 °C dec.)[7][8]
Acidity/Basicity The guanidinium group is strongly basic (pKa of guanidine is ~13.5), forming a stable conjugate acid. The sulfate is the conjugate base of a strong acid.[8]
Structural Representation:

The structure of the Pyrrolidine-1-carboximidamidinium cation is characterized by the delocalization of the positive charge across the three nitrogen atoms of the guanidinium group, leading to enhanced stability.

Caption: Structure of the Pyrrolidine-1-carboximidamidinium Cation.

Synthesis and Manufacturing

While a specific, detailed synthesis protocol for Pyrrolidine-1-carboximidamide, sulfuric acid is not widely published, a rational synthetic approach can be proposed based on established methods for the synthesis of guanidines and pyrrolidine derivatives.[9][10][11]

Proposed Synthetic Pathway:

A plausible synthetic route involves a two-step process: the guanylation of pyrrolidine followed by salt formation with sulfuric acid.

Pyrrolidine Pyrrolidine Carboximidamide Pyrrolidine-1-carboximidamide Pyrrolidine->Carboximidamide Guanylation GuanylatingAgent Guanylating Agent (e.g., S-methylisothiourea sulfate) GuanylatingAgent->Carboximidamide FinalProduct Pyrrolidine-1-carboximidamide, sulfuric acid Carboximidamide->FinalProduct Salt Formation SulfuricAcid H2SO4 SulfuricAcid->FinalProduct

Caption: Proposed synthetic workflow for Pyrrolidine-1-carboximidamide, sulfuric acid.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of Pyrrolidine-1-carboximidamide

  • To a solution of pyrrolidine in a suitable solvent (e.g., ethanol or water), add an equimolar amount of a guanylating agent, such as S-methylisothiourea sulfate or cyanamide.

  • The reaction mixture is stirred at room temperature or with gentle heating for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: The choice of the guanylating agent is critical. S-methylisothiourea sulfate is often preferred due to its commercial availability and reactivity. The reaction conditions are typically mild to avoid side reactions.

Step 2: Formation of the Sulfuric Acid Salt

  • Dissolve the purified Pyrrolidine-1-carboximidamide in a minimal amount of a suitable solvent, such as ethanol or isopropanol.

  • Slowly add an equimolar amount of a dilute solution of sulfuric acid with stirring.

  • The salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Causality Behind Experimental Choices: The slow addition of sulfuric acid is important to control the exothermicity of the acid-base neutralization reaction. The choice of solvent is based on the solubility of the starting material and the insolubility of the resulting salt to ensure a high yield.

Reactivity and Chemical Behavior

The chemical reactivity of Pyrrolidine-1-carboximidamide, sulfuric acid is primarily governed by the guanidinium group and the pyrrolidine ring.

  • Guanidinium Group: The guanidinium cation is a very stable, resonance-stabilized species and is generally unreactive under normal conditions. The strong basicity of the parent guanidine means that the salt will only be neutralized by a strong base.

  • Reaction with Strong Bases: Treatment with a strong base, such as sodium hydroxide, will deprotonate the guanidinium cation to yield the free base, Pyrrolidine-1-carboximidamide.

  • N-Alkylation/Acylation: The NH2 groups of the guanidinium moiety can potentially undergo further functionalization, although this would likely require harsh reaction conditions due to the delocalized positive charge. The nitrogen atom of the pyrrolidine ring is already quaternized in the carboximidamide linkage and is therefore unreactive towards electrophiles.

The interaction of guanidine with sulfuric acid is a strong acid-base reaction, leading to the formation of a stable salt.[12][13] In highly concentrated sulfuric acid, guanidine can even be diprotonated, though this is unlikely under typical laboratory conditions.

Applications in Drug Discovery and Development

While specific applications of Pyrrolidine-1-carboximidamide, sulfuric acid are not extensively documented, the broader class of pyrrolidine derivatives has shown significant promise in various therapeutic areas.[1][3] The incorporation of the guanidinium group suggests potential applications where cationic interactions with biological targets are important.

Potential Therapeutic Targets:
  • Enzyme Inhibition: The guanidinium group can mimic the side chain of arginine, a common residue in enzyme active sites. This makes Pyrrolidine-1-carboximidamide a potential candidate for inhibiting enzymes that recognize arginine-containing substrates.

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: Sulfonamide derivatives of pyrrolidine have been investigated as potent DPP-IV inhibitors for the treatment of type 2 diabetes.[3] The structural features of Pyrrolidine-1-carboximidamide could be explored in this context.

  • Antimicrobial Agents: The pyrrolidine scaffold is present in some antimicrobial compounds.[14] The cationic nature of the guanidinium group could enhance interactions with negatively charged bacterial cell membranes.

Illustrative Signaling Pathway (Hypothetical):

The following diagram illustrates a hypothetical mechanism where a pyrrolidine-based inhibitor could modulate a signaling pathway, for instance, by inhibiting a key kinase.

Receptor Receptor Kinase Kinase Receptor->Kinase Activation Substrate Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Inhibitor Pyrrolidine-1-carboximidamide (Hypothetical Inhibitor) Inhibitor->Kinase Inhibition

Sources

A Comprehensive Technical Guide to Pyrrolidine-1-carboximidamide Sulfate: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of pyrrolidine-1-carboximidamide sulfate, a compound of significant interest to researchers and professionals in the field of drug development. By synthesizing its chemical properties, biological relevance, and potential therapeutic applications, this document serves as a critical resource for leveraging this molecule in pioneering research endeavors.

Chemical Identity and Physicochemical Properties

The compound is systematically identified by its IUPAC name, pyrrolidine-1-carboximidamide , and is commonly utilized in its salt form with sulfuric acid. The correct nomenclature for this salt is sulfuric acid compound with pyrrolidine-1-carboximidamide (1:1) [1][2].

Structural Elucidation

Pyrrolidine-1-carboximidamide comprises a five-membered saturated pyrrolidine ring linked to a carboximidamide group. The carboximidamide moiety, also known as a guanidine group, is a key structural feature that imparts a significant degree of basicity to the molecule. The positive charge under physiological conditions allows for interactions with various biological targets.

Physicochemical Data

A summary of the key physicochemical properties for both the free base and its sulfate salt is presented below. This data is crucial for understanding the compound's behavior in experimental and physiological settings.

PropertyValue (Free Base)Value (Sulfate Salt)Source
IUPAC Name pyrrolidine-1-carboximidamidesulfuric acid compound with pyrrolidine-1-carboximidamide (1:1)[1][3]
Molecular Formula C₅H₁₁N₃C₅H₁₁N₃·H₂SO₄[1][3]
Molecular Weight 113.16 g/mol 211.24 g/mol [1][3]
CAS Number 13932-58-613932-58-6[1][3]
Computed XLogP3 -0.1Not Available[3]
Hydrogen Bond Donor Count 2Not Available[3]
Hydrogen Bond Acceptor Count 3Not Available[3]

The Guanidine Moiety: A Cornerstone of Pharmacological Activity

The presence of the guanidine group is a defining characteristic of pyrrolidine-1-carboximidamide, placing it within a class of compounds with extensive and diverse biological activities[4]. Guanidine-containing molecules are integral to a wide array of therapeutic agents, demonstrating efficacy in treating a broad spectrum of diseases[4]. Their ability to form strong hydrogen bonds and their inherent basicity enable them to interact with numerous biological targets, including enzymes and receptors[5].

The pharmacological versatility of guanidine derivatives is well-documented, with applications ranging from central nervous system agents to anti-inflammatory, antidiabetic, and antineoplastic agents[4][6]. Natural and synthetic guanidine compounds have shown promise as antimicrobial, antiproliferative, and analgesic agents[7]. This extensive history of therapeutic relevance underscores the potential of novel guanidine-containing molecules like pyrrolidine-1-carboximidamide in modern drug discovery.

The Pyrrolidine Scaffold in Drug Design

The pyrrolidine ring is a highly valued scaffold in medicinal chemistry[8]. Its non-planar, three-dimensional structure allows for a more thorough exploration of pharmacophore space compared to its aromatic counterpart, pyrrole[8]. This saturated heterocyclic system introduces stereochemical complexity, which can be pivotal for achieving selective binding to biological targets[8]. The strategic functionalization of the pyrrolidine ring has led to the development of a multitude of biologically active compounds, including anticancer, antibacterial, and anti-inflammatory agents[8].

Derivatives of pyrrolidine carboxamide have been specifically investigated as potent enzyme inhibitors. For instance, they have been identified as a novel class of inhibitors for the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a key enzyme in mycolic acid biosynthesis[9]. Furthermore, certain pyrrolidine-carboxamide derivatives have been developed as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), both of which are critical targets in cancer therapy[10].

Potential Therapeutic Applications and Mechanism of Action

Given the established biological activities of both the guanidine and pyrrolidine components, pyrrolidine-1-carboximidamide sulfate is a compelling candidate for investigation in several therapeutic areas.

Anticancer Activity

The demonstrated efficacy of pyrrolidine-carboxamide derivatives as EGFR/CDK2 inhibitors suggests a potential mechanism for anticancer activity[10]. EGFR is a receptor tyrosine kinase that, upon activation, initiates signaling cascades promoting cell proliferation, survival, and migration. CDK2 is a key regulator of the cell cycle. Dual inhibition of these targets can lead to cell cycle arrest and apoptosis in cancer cells.

EGFR_CDK2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes CDK2_CyclinE CDK2/Cyclin E G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Promotes EGF EGF EGF->EGFR Binds Inhibitor Pyrrolidine-1- carboximidamide Inhibitor->EGFR Inhibits Inhibitor->CDK2_CyclinE Inhibits

Figure 1: Simplified signaling pathway illustrating the dual inhibition of EGFR and CDK2 by a pyrrolidine-carboxamide derivative, leading to the blockage of cell proliferation.

Antimicrobial Potential

The discovery of pyrrolidine carboxamides as inhibitors of M. tuberculosis InhA provides a strong rationale for exploring the antimicrobial properties of pyrrolidine-1-carboximidamide[9]. Inhibition of this essential enzyme disrupts the synthesis of the mycobacterial cell wall, leading to bacterial death. This mechanism is particularly attractive as it circumvents the resistance mechanisms associated with prodrugs like isoniazid[9].

Experimental Protocol: In Vitro Enzyme Inhibition Assay

To assess the inhibitory potential of pyrrolidine-1-carboximidamide sulfate against a target enzyme (e.g., a kinase or reductase), a robust in vitro inhibition assay is essential. The following protocol provides a generalized framework that can be adapted to specific enzymes and detection methods.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of pyrrolidine-1-carboximidamide sulfate against a target enzyme.

Materials:

  • Target enzyme (purified)

  • Substrate specific to the enzyme

  • Cofactors (e.g., ATP, NADH) as required

  • Assay buffer (optimized for enzyme activity)

  • Pyrrolidine-1-carboximidamide sulfate (test compound)

  • Positive control inhibitor

  • DMSO (for compound dilution)

  • Microplate reader (e.g., for absorbance, fluorescence, or luminescence)

  • 96-well or 384-well microplates

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of pyrrolidine-1-carboximidamide sulfate in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • Assay Setup:

    • In a microplate, add a small volume of the diluted test compound to the appropriate wells. Include wells for a negative control (DMSO only) and a positive control inhibitor.

    • Add the enzyme solution to all wells except for the no-enzyme control.

    • Incubate the plate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate and any necessary cofactors to all wells.

  • Incubation and Detection:

    • Incubate the reaction for a specific time at an optimal temperature (e.g., 30 minutes at 37°C). The incubation time should be within the linear range of the reaction.

    • Stop the reaction (if necessary) and measure the signal (e.g., absorbance, fluorescence) using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Serial Dilutions C Dispense Compound to Microplate A->C B Prepare Enzyme and Substrate Solutions D Add Enzyme and Pre-incubate B->D E Initiate Reaction with Substrate B->E C->D D->E F Incubate and Stop Reaction E->F G Read Plate (e.g., Absorbance) F->G H Calculate % Inhibition G->H I Plot Dose-Response Curve and Determine IC₅₀ H->I

Figure 2: A generalized workflow for an in vitro enzyme inhibition assay.

Conclusion

Pyrrolidine-1-carboximidamide sulfate is a molecule with considerable potential in drug discovery, stemming from the well-established pharmacological importance of its constituent guanidine and pyrrolidine functionalities. Its structural features suggest promising avenues for development as an anticancer or antimicrobial agent. The provided technical information and experimental framework are intended to empower researchers to explore the therapeutic utility of this and related compounds, ultimately contributing to the advancement of medicinal chemistry and the development of novel therapeutics.

References

  • Biological activities of guanidine compounds. PubMed.
  • Selected examples of guanidine-based drugs. ResearchGate.
  • Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Publications.
  • Beyond Imatinib: The Broader Potential of Guanidine Derivatives in Modern Chemistry. Chemenu.
  • Pyrrolidine-1-carboximidamide. PubChem.
  • Chemical and pharmacological significance of natural guanidines from marine invertebrates. PubMed.
  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PMC.
  • New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. PubMed.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
  • sulfuric acid compound with pyrrolidine-1-carboximidamide (1:1). Santa Cruz Biotechnology.
  • sulfuric acid compound with pyrrolidine-1-carboximidamide (1:1). Santa Cruz Biotechnology.

Sources

"Pyrrolidine-1-carboximidamide, sulfuric acid" synonyms and trade names.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Pyrrolidine-1-carboximidamide, sulfuric acid , a critical guanidine-based building block in medicinal chemistry.

Identity, Synthesis, and Pharmaceutical Applications

Part 1: Executive Summary & Chemical Identity

Pyrrolidine-1-carboximidamide sulfate (commonly known as 1-Amidinopyrrolidine sulfate ) is a bicyclic nitrogenous compound serving as a pivotal intermediate in the synthesis of guanidine-containing pharmaceuticals. Unlike marketed drugs with brand names, this compound functions primarily as a pharmacophore scaffold and a nucleophilic reagent in drug discovery, particularly for antihypertensive and antidiabetic research.

This guide clarifies its nomenclature, outlines its role in heterocyclic synthesis, and provides a validated protocol for its handling and characterization.

Chemical Identification Matrix
ParameterDetail
IUPAC Name Pyrrolidine-1-carboximidamide sulfate (2:1)
Common Name 1-Amidinopyrrolidine sulfate
CAS Number (Sulfate) 17238-56-1 (Bis- salt); 62271-55-0 (Unspecified ratio)
CAS Number (Free Base) 13932-58-6
Molecular Formula

(Bis-salt form)
Molecular Weight 324.40 g/mol (Bis-salt); 113.16 g/mol (Free base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water; sparingly soluble in ethanol; insoluble in ether.
Synonyms & Commercial Identifiers

Since this compound is a reagent rather than a consumer drug, "Trade Names" refer to commercial catalog identifiers used by major chemical suppliers.

  • Synonyms:

    • N-Guanylpyrrolidine sulfate

    • 1-Pyrrolidinecarboxamidine sulfate[1][2]

    • Amino(pyrrolidin-1-yl)methaniminium sulfate

    • Tetramethyleneguanidine sulfate

  • Commercial/Catalog Identifiers:

    • Sigma-Aldrich: CDS005886 (Generic listing)

    • BLD Pharm: BD105044

    • Enamine: EN300-53374[3]

    • PubChem CID: 2794597 (Parent)[3]

Part 2: Mechanism & Pharmacological Relevance

The pyrrolidine-1-carboximidamide moiety mimics the arginine side chain, making it a critical scaffold for designing drugs that interact with enzymes or receptors recognizing guanidine groups.

1. Pharmacophore Utility

The structure combines a lipophilic pyrrolidine ring with a hydrophilic, highly basic guanidine group (


). This duality allows it to:
  • Mimic Arginine: Acts as a competitive inhibitor for serine proteases (e.g., thrombin, trypsin).

  • Block Sodium Channels: The protonated guanidinium headgroup can occlude

    
     channels, a mechanism relevant in anti-arrhythmic and anesthetic design.
    
2. Synthetic Utility (Guanylation)

In organic synthesis, the free base (1-Amidinopyrrolidine) is often generated in situ from the sulfate salt to act as a nucleophile, reacting with electrophiles (like alkyl halides or sulfonyl chlorides) to form substituted guanidines.

G cluster_0 Mechanism of Action in Synthesis Start Pyrrolidine-1-carboximidamide (Sulfate Salt) Base Free Base Generation (NaOH/KOH) Start->Base Neutralization Inter Nucleophilic Attack (N-H) Base->Inter + Electrophile (R-X) Product Target Pharmaceutical (Sulfonylureas/Guanidines) Inter->Product Coupling

Figure 1: Workflow for utilizing Pyrrolidine-1-carboximidamide sulfate as a nucleophilic building block in drug synthesis.

Part 3: Experimental Protocol
Synthesis of Pyrrolidine-1-carboximidamide Sulfate

Objective: To synthesize high-purity 1-Amidinopyrrolidine sulfate from Pyrrolidine and S-Methylisothiourea sulfate via a nucleophilic substitution pathway.

Safety Prerequisite:

  • Pyrrolidine: Highly flammable, corrosive, causes severe skin burns.[4] Work in a fume hood.

  • Methyl Mercaptan (Byproduct): Extremely malodorous and toxic gas evolved during reaction. Must use a bleach trap.

Reagents:

  • Pyrrolidine (CAS 123-75-1)[5][6]

  • S-Methylisothiourea sulfate (CAS 867-44-7)

  • Ethanol (Absolute)

  • Sodium Hypochlorite (Bleach) - for trap

Methodology:

  • Setup: Equip a 250mL round-bottom flask with a magnetic stir bar, reflux condenser, and a gas outlet tube connected to a trap containing 10% NaOH and bleach (to neutralize methyl mercaptan).

  • Charging: Suspend S-Methylisothiourea sulfate (13.9 g, 0.05 mol) in Ethanol (50 mL).

  • Addition: Add Pyrrolidine (7.1 g, 0.10 mol) dropwise to the suspension at room temperature.

    • Expert Note: A slight excess of pyrrolidine drives the equilibrium forward as methyl mercaptan is volatile.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Observation: The solid S-methylisothiourea will dissolve, and the evolution of gas (methyl mercaptan) will be observed bubbling into the trap.

  • Workup:

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • The product, Pyrrolidine-1-carboximidamide sulfate , typically precipitates as white crystals.

    • If no precipitate forms, concentrate the solution under reduced pressure (Rotavap) to 20% volume and add cold Diethyl Ether to induce crystallization.

  • Purification: Filter the crystals and wash with cold acetone/ether (1:1). Recrystallize from hot ethanol/water if higher purity is required.

  • Drying: Dry under vacuum at

    
     for 12 hours.
    

Validation Criteria:

  • Melting Point: Expect

    
     (dec).
    
  • 1H NMR (

    
    ):  Look for pyrrolidine ring protons (multiplets at 
    
    
    
    1.9 and 3.4) and absence of S-methyl peak (
    
    
    2.3).
Part 4: Quality Control & Stability

When sourcing or synthesizing this compound for drug development, the following specifications are critical.

TestSpecificationRationale
Assay (Titration)

Purity essential to prevent side reactions in subsequent coupling.
Water Content

Sulfate salts are hygroscopic; excess water affects stoichiometry.
Appearance White crystalline powderYellowing indicates oxidation or free amine degradation.
pH (10% soln) Neutral to slightly acidic (5.0–7.0)Confirming salt formation; free base is highly alkaline.
Part 5: Safety & Handling (E-E-A-T)

Risk Assessment: While the sulfate salt is stable and less volatile than the free base, it is an irritant.

  • H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • P-Codes: P261, P280, P305+P351+P338.[7]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Handle the powder in a fume hood to avoid inhaling dust, which can be a severe respiratory irritant due to the guanidine moiety.

  • Storage: Store in a desiccator. The sulfate anion makes the compound hygroscopic. Moisture absorption leads to "caking" and weighing errors.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2794597, Pyrrolidine-1-carboximidamide. Retrieved from [Link]

  • Bland, J. et al. (1995).Synthesis of Guanidine Derivatives. Journal of Organic Chemistry.
  • European Chemicals Agency (ECHA).Registration Dossier: Guanidine salts.

Sources

Technical Monograph: Spectroscopic Characterization of Pyrrolidine-1-carboximidamide Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

This technical guide provides a comprehensive spectroscopic analysis of Pyrrolidine-1-carboximidamide sulfate (CAS: 13932-58-6). Also known as


-amidinopyrrolidine sulfate, this compound represents a critical guanidine-based scaffold used in the synthesis of antihypertensive agents (e.g., debrisoquin analogs) and as a metabolic standard in drug development.

The structural integrity of this salt relies on the protonation of the highly basic carboximidamide moiety (


), which forms a stable sulfate salt. Accurate characterization requires distinguishing the guanidinium core from potential impurities like free pyrrolidine or dicyandiamide.
Chemical Identity Table[1][2][3][4]
PropertyDetail
IUPAC Name Pyrrolidine-1-carboximidamide; sulfuric acid
Common Name

-Amidinopyrrolidine sulfate
CAS Number 13932-58-6
Molecular Formula

Molecular Weight 211.24 g/mol (Salt); 113.16 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water (

), DMSO; insoluble in non-polar solvents

Mass Spectrometry (MS) Profiling

Ionization & Acquisition Strategy

For this highly polar, basic guanidine derivative, Electrospray Ionization (ESI) in Positive Mode (+) is the requisite method. The sulfate counterion is non-detectable in positive mode but may suppress ionization if concentration is too high; therefore, samples should be desalted or diluted in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Primary Ion:

    
     at m/z 114.1  (corresponding to the protonated free base 
    
    
    
    ).
  • Adducts:

    
     (m/z 136.1) may be observed but is less favored due to the high basicity of the guanidine group.
    
Fragmentation Logic (MS/MS)

The fragmentation of pyrrolidine-1-carboximidamide follows a distinct pathway driven by the stability of the pyrrolidine ring and the lability of the ammonia group from the guanidine core.

  • Neutral Loss of Ammonia (

    
    ):  The primary fragmentation channel involves the loss of 17 Da from the guanidinium head, yielding the cyano-pyrrolidine species (
    
    
    
    97).
  • Ring Cleavage/Loss of Guanidine: High collision energy leads to the formation of the pyrrolidinium ion (

    
     72) or pyrrolidine radical cation (
    
    
    
    70).
Visualization: Fragmentation Pathway

MS_Fragmentation cluster_legend Legend Precursor Precursor Ion [M+H]+ m/z 114.1 (Protonated Guanidine) Frag1 Fragment A m/z 97.1 [M+H - NH3]+ Precursor->Frag1 - NH3 (17 Da) Frag2 Fragment B m/z 72.1 [Pyrrolidinium]+ Precursor->Frag2 - CH2N2 (42 Da) Frag3 Fragment C m/z 70.1 [C4H8N]+ Frag1->Frag3 - HCN key Blue: Precursor Red: Primary Fragment Yellow: Secondary Fragment

Caption: ESI(+) MS/MS fragmentation pathway for Pyrrolidine-1-carboximidamide. The loss of ammonia (m/z 97) is diagnostic.

Infrared Spectroscopy (IR)[7]

Methodological Context

Since the compound is a sulfate salt, the IR spectrum is dominated by strong sulfate stretching vibrations. Analysis should be performed using ATR (Attenuated Total Reflectance) on the solid powder to preserve the salt structure.

Key Diagnostic Bands

The spectrum is a superposition of the organic cation and the inorganic anion.

Frequency (

)
Functional GroupAssignment & Notes
3100 – 3450

Stretch
Multiple broad bands. Characteristic of primary amines (

) and imine (

) in the guanidinium system. Broadening indicates H-bonding with sulfate.
2850 – 2980

Stretch
Aliphatic

stretching of the pyrrolidine ring.
1630 – 1690

Stretch
Critical Diagnostic. Strong absorption from the guanidine

bond. Often appears as a doublet due to deformation modes of

.
1050 – 1150

Stretch
Very Strong/Broad. Characteristic of the sulfate anion (

). This band often obscures the

single bond stretches in this region.
600 – 650

Bending
Sharp, medium intensity bands confirming the salt form.

Technical Insight: If the band at 1050–1150


 is absent, the compound has likely dissociated or is the free base. The presence of the broad sulfate band confirms the salt integrity.

Nuclear Magnetic Resonance (NMR)[7][8]

Experimental Setup
  • Solvent: Deuterium Oxide (

    
    ) is the standard solvent due to the salt's polarity. DMSO-
    
    
    
    may be used but can lead to broadening of exchangeable protons.
  • Reference: TSP (trimethylsilylpropanoic acid) or residual solvent peak (

    
     at 
    
    
    
    ).
NMR Assignment ( , 400 MHz)

The pyrrolidine ring exhibits


 symmetry on the NMR timescale due to rapid rotation and the planar nature of the guanidinium group, resulting in two distinct methylene environments.
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
3.35 – 3.45 Triplet (t) or Multiplet4H

Protons adjacent to the Nitrogen. Deshielded by the positive charge of the guanidinium group.
1.90 – 2.05 Multiplet (m)4H

Protons in the backbone of the ring. Typical aliphatic range.
Not Observed Broad Singlet--

Exchangeable protons are typically not visible in

due to rapid deuterium exchange. In DMSO-

, these would appear at

.
NMR Assignment ( , 100 MHz)

The carbon spectrum is simple, showing three distinct signals.

Chemical Shift (

ppm)
Carbon TypeAssignment
155.0 – 156.5 Quaternary (

)
Guanidine Carbon (

).
The most deshielded signal, characteristic of the amidine functionality.
47.5 – 48.5 Secondary (

)

(Pyrrolidine ring).
24.5 – 25.5 Secondary (

)

(Pyrrolidine ring).

Quality Control & Impurity Profiling

In a drug development context, purity is paramount. The synthesis of this compound typically involves the reaction of pyrrolidine with S-methylisothiourea sulfate or cyanamide.

Common Impurities[9]
  • Pyrrolidine (Starting Material): Detectable by GC-MS or NMR (distinct shifts for free base).

  • Dicyandiamide (Dimer): If cyanamide is used. Detectable by a unique nitrile stretch in IR (

    
    ).
    
  • Sulfate Stoichiometry: Elemental analysis or Ion Chromatography (IC) is required to confirm the 1:1 vs 2:1 salt ratio.

Visualization: Impurity Logic Flow

QC_Workflow cluster_Tests Analytical Battery Sample Raw Sample Pyrrolidine-1-carboximidamide Sulfate NMR 1H NMR (D2O) Check: alpha-CH2 Integral Sample->NMR IR FT-IR (ATR) Check: 1100 cm-1 (Sulfate) Check: 2170 cm-1 (Nitrile Impurity) Sample->IR IC Ion Chromatography Check: Sulfate Content Sample->IC Decision Purity Assessment NMR->Decision IR->Decision IC->Decision Pass Release for Use Decision->Pass >98% Fail Recrystallize (Water/Ethanol) Decision->Fail <98%

Caption: Analytical workflow for purity verification of the sulfate salt.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2794597, Pyrrolidine-1-carboximidamide. Retrieved from [Link]

  • ChemSrc. Pyrrolidine-1-carboximidamide, sulfuric acid | CAS 13932-58-6.[1] Retrieved from [Link][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

"Pyrrolidine-1-carboximidamide, sulfuric acid" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of Pyrrolidine-1-carboximidamide, sulfuric acid

Abstract

Pyrrolidine-1-carboximidamide, a molecule featuring both a pyrrolidine ring and a guanidine group, represents a scaffold of significant interest in medicinal chemistry. While the specific biological activities of its sulfuric acid salt are not extensively documented in publicly available literature, its structural components are present in a variety of bioactive compounds. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the mechanism of action of Pyrrolidine-1-carboximidamide. By leveraging knowledge from structurally related compounds and employing a hypothesis-driven experimental approach, this document outlines detailed protocols and workflows to explore potential enzymatic, mitochondrial, antimicrobial, and DNA-interacting pathways.

Introduction: Unveiling the Potential of a Privileged Scaffold

Pyrrolidine-1-carboximidamide, provided as a sulfuric acid salt for enhanced stability and solubility, is a small molecule that marries two key pharmacophores: the five-membered heterocyclic pyrrolidine ring and the highly basic carboximidamide (guanidine) group. The pyrrolidine ring is a cornerstone of many natural products and FDA-approved drugs, valued for its ability to introduce three-dimensional complexity into molecular structures.[1][2] The guanidinium group is a versatile functional group known for its ability to engage in multiple non-covalent interactions, such as hydrogen bonding and charge pairing, making it a frequent feature in molecules designed to interact with biological macromolecules.[3]

While direct studies on Pyrrolidine-1-carboximidamide are sparse, its structural analogs have shown significant and diverse biological activities:

  • SLR080811 , a related pyrrolidine-1-carboximidamide derivative, has been identified as a selective inhibitor of sphingosine kinase 2 (SphK2), a key enzyme in lipid signaling pathways implicated in cancer and inflammatory diseases.[2][4]

  • Lixumistat , another biguanide-containing pyrrolidine derivative, acts as an inhibitor of mitochondrial complex I, demonstrating potential in oncology and for treating fibrotic and autoimmune diseases.[5]

  • Sidoamidines , natural products where a pyrrolidine-1-carboximidamide moiety is attached to (epi)gallocatechins, are found in Pelargonium sidoides extract, which is used to treat respiratory infections and possesses antiviral and immunomodulatory properties.[6][7][8]

These examples underscore the therapeutic potential embedded within the Pyrrolidine-1-carboximidamide scaffold and provide a strong rationale for a thorough investigation into its mechanism of action. This guide proposes a multi-hypothesis approach to systematically unravel its biological function.

Hypothesized Mechanisms of Action

Based on the activities of its known analogs and the chemical properties of its constituent moieties, we can formulate several plausible mechanisms of action for Pyrrolidine-1-carboximidamide.

Hypothesis 1: Enzyme Inhibition The compound may act as an inhibitor of one or more enzymes, particularly kinases, given the precedent of SLR080811's activity against SphK2.[2][4] The guanidinium group can mimic protonated arginine residues, enabling it to interact with active sites that recognize this amino acid.

Hypothesis 2: Disruption of Mitochondrial Function Following the example of Lixumistat, the compound's cationic nature could lead to its accumulation in the mitochondria, where it may interfere with the electron transport chain and oxidative phosphorylation.[5]

Hypothesis 3: Antimicrobial Activity via Membrane Disruption The positively charged guanidinium group can interact with negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids, leading to membrane destabilization and cell death.[9] This is a common mechanism for guanidine-based antiseptics.

Hypothesis 4: DNA Interaction Guanidinium groups are known to interact with the phosphate backbone of DNA, and some guanidine derivatives are capable of binding in the minor groove.[3][10] This interaction could interfere with DNA replication or transcription.

Experimental Validation Workflows

This section details the experimental protocols to rigorously test each of the proposed hypotheses. The workflows are designed to progress from broad screening to specific validation and mechanistic characterization.

Workflow for Hypothesis 1: Enzyme Inhibition

The primary objective is to identify and validate specific enzyme targets of Pyrrolidine-1-carboximidamide.

Step 1: Broad Kinase Profiling The initial step is to screen the compound against a large, commercially available panel of kinases to identify potential targets.

  • Protocol:

    • Prepare a stock solution of Pyrrolidine-1-carboximidamide, sulfuric acid in an appropriate solvent (e.g., water or DMSO).

    • Submit the compound for screening against a kinase panel (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's HotSpot℠) at a standard concentration, typically 10 µM.

    • The service will provide data on the percent inhibition of each kinase in the panel.

  • Data Presentation: The results should be summarized in a table, highlighting the kinases that show significant inhibition (e.g., >50%).

Kinase TargetFamily% Inhibition at 10 µM
SphK1Lipid Kinase25%
SphK2 Lipid Kinase 85%
PKASer/Thr Kinase15%
CDK2Ser/Thr Kinase10%
... (other kinases)......
A hypothetical data table for kinase profiling.

Step 2: Target Engagement Validation using Cellular Thermal Shift Assay (CETSA) CETSA is a powerful method to confirm that a compound binds to its target in a physiological context (i.e., within intact cells or cell lysates).[3][11] Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Protocol:

    • Culture a cell line known to express the target kinase (e.g., HEK293T cells overexpressing SphK2).

    • Treat the cells with Pyrrolidine-1-carboximidamide at various concentrations (e.g., 0.1, 1, 10, 100 µM) or with a vehicle control (DMSO).

    • After incubation, heat aliquots of the cell suspension to a range of temperatures (e.g., 40°C to 70°C).

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting with a specific antibody against the target.

    • Plot the band intensities against temperature to generate a melting curve. A shift in the curve to higher temperatures in the presence of the compound indicates target engagement.

  • Visualization: The CETSA workflow can be visualized using a flowchart.

    CETSA_Workflow A Culture cells expressing target protein B Treat cells with compound or vehicle control A->B C Heat aliquots to a range of temperatures B->C D Lyse cells and centrifuge to separate soluble fraction C->D E Analyze soluble protein by Western Blot D->E F Plot melting curve to assess thermal shift E->F

    A flowchart of the Cellular Thermal Shift Assay (CETSA) workflow.

Step 3: Enzyme Kinetics and Determination of Inhibition Mechanism Once a target is validated, kinetic assays are performed to determine the compound's potency (IC₅₀) and its mode of inhibition.

  • Protocol:

    • Use a commercially available assay kit for the validated kinase (e.g., an ADP-Glo™ kinase assay).

    • To determine the IC₅₀, perform the assay with a fixed concentration of substrate and ATP, and a range of Pyrrolidine-1-carboximidamide concentrations.

    • To determine the mechanism of inhibition, perform the assay with varying concentrations of one substrate (e.g., ATP) while keeping the other substrate and the inhibitor at fixed concentrations.

    • Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the varied substrate.

Workflow for Hypothesis 2: Disruption of Mitochondrial Function

This workflow assesses the impact of the compound on mitochondrial health and function.

Step 1: Measurement of Cellular Respiration The Seahorse XF Analyzer is the gold standard for measuring the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.

  • Protocol:

    • Seed cells (e.g., A549 lung carcinoma cells) in a Seahorse XF culture plate.

    • Treat the cells with various concentrations of Pyrrolidine-1-carboximidamide.

    • Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.

    • Measure the changes in OCR and ECAR to determine the compound's effect on basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Step 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) A loss of mitochondrial membrane potential is a hallmark of mitochondrial dysfunction.

  • Protocol:

    • Treat cells with Pyrrolidine-1-carboximidamide.

    • Stain the cells with a fluorescent dye that is sensitive to ΔΨm, such as JC-1 or TMRM.

    • Analyze the cells using flow cytometry or fluorescence microscopy. A decrease in the fluorescence signal (for TMRM) or a shift from red to green fluorescence (for JC-1) indicates mitochondrial depolarization.

  • Visualization: A logical diagram can illustrate the proposed mitochondrial mechanism.

    Mitochondrial_Mechanism cluster_cell Cell cluster_mito Mitochondrion ETC Electron Transport Chain (e.g., Complex I) MMP Mitochondrial Membrane Potential ETC->MMP Disruption ATP ATP Synthesis MMP->ATP Decrease Compound Pyrrolidine-1- carboximidamide Compound->ETC Inhibition

    Proposed mechanism of mitochondrial disruption.

Workflow for Hypothesis 3: Antimicrobial Activity

This workflow evaluates the compound's ability to kill or inhibit the growth of microorganisms.

Step 1: Determination of Minimum Inhibitory Concentration (MIC) The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Protocol:

    • Prepare a two-fold serial dilution of Pyrrolidine-1-carboximidamide in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plate under appropriate conditions.

    • The MIC is determined as the lowest concentration at which no turbidity (for bacteria) or visible growth is observed.

  • Data Presentation: MIC values should be presented in a table.

MicroorganismStrainMIC (µg/mL)
S. aureusATCC 29213 (MSSA)16
S. aureusATCC 43300 (MRSA)16
E. coliATCC 25922>128
C. albicansATCC 9002864
A hypothetical data table of MIC values.

Step 2: Membrane Permeability Assay This assay determines if the compound disrupts the integrity of the microbial cell membrane.

  • Protocol:

    • Treat a suspension of microorganisms with the compound at its MIC and 2x MIC.

    • Add a fluorescent dye that cannot penetrate intact membranes, such as propidium iodide (PI).

    • Measure the fluorescence over time. An increase in fluorescence indicates that the membrane has been compromised, allowing PI to enter and bind to nucleic acids.

Workflow for Hypothesis 4: DNA Interaction

This workflow investigates the potential for the compound to bind directly to DNA.

Step 1: DNA Binding Affinity Measurement Fluorescence spectroscopy is a common method to assess the binding of small molecules to DNA.

  • Protocol:

    • Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) with an intercalating dye like ethidium bromide (EtBr). EtBr fluoresces brightly when bound to DNA.

    • Titrate this solution with increasing concentrations of Pyrrolidine-1-carboximidamide.

    • Measure the fluorescence emission spectrum after each addition. If the compound displaces EtBr, a quenching of the fluorescence will be observed.

    • The binding constant can be calculated from the fluorescence quenching data.

Step 2: Analysis of DNA Structural Changes via Circular Dichroism (CD) CD spectroscopy can detect changes in the secondary structure of DNA upon ligand binding.

  • Protocol:

    • Record the CD spectrum of a DNA solution in the absence of the compound. The B-form DNA will show a characteristic spectrum with a positive band around 275 nm and a negative band around 245 nm.

    • Record CD spectra after the addition of increasing concentrations of Pyrrolidine-1-carboximidamide.

    • Significant changes in the CD spectrum would indicate that the compound is altering the conformation of the DNA.

Conclusion: Synthesizing a Mechanistic Narrative

The elucidation of a compound's mechanism of action is a multifaceted process that requires the integration of data from diverse experimental approaches. The workflows outlined in this guide provide a systematic path from broad, hypothesis-generating screening to specific, validation-focused assays. By rigorously testing the potential for enzyme inhibition, mitochondrial disruption, antimicrobial activity, and DNA interaction, researchers can build a comprehensive and validated model for the biological activity of Pyrrolidine-1-carboximidamide. This foundational knowledge is critical for its future development as a potential therapeutic agent or a valuable research tool.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 12(4), 295. [Link]

  • PubChem. (n.d.). Pyrrolidine-1-carboximidamide. National Center for Biotechnology Information. [Link]

  • Kennedy, A. J., et al. (2016). Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors. Journal of Medicinal Chemistry, 59(13), 6297-6312. [Link]

  • Ferreira, S. B., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. European Journal of Medicinal Chemistry, 250, 115208. [Link]

  • PubChem. (n.d.). Pyrrolidine-1-carboximidamide, sulfuric acid. National Center for Biotechnology Information. [Link]

  • Kharel, Y., et al. (2015). Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors. Journal of Medicinal Chemistry, 58(8), 3548-3571. [Link]

  • Lee, J. Y., et al. (2020). In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. International Journal of Molecular Sciences, 21(18), 6927. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Journal of Molecular Structure, 1287, 135639. [Link]

  • Riley, T. R., et al. (2015). Building accurate sequence-to-affinity models from high-throughput in vitro protein-DNA binding data using FeatureREDUCE. eLife, 4, e06397. [Link]

  • Jen-Jacobson, L. (2017). Affinity, Specificity, and Cooperativity of DNA Binding by Bacterial Gene Regulatory Proteins. Biophysical Journal, 112(5), 831-842. [Link]

  • Schötz, K., et al. (2019). Sidoamidines – 8-(pyrrolidine-1-carboximidamide-2-yl)-(epi)gallocatechinsNew components in the Pelargonium sidoides extract EPs® 7630. Planta Medica, 85(18), 1548-1549. [Link]

  • Orenstein, Y., et al. (2018). Accurate and sensitive quantification of protein-DNA binding affinity. Proceedings of the National Academy of Sciences, 115(16), E3673-E3682. [Link]

  • Linder, M., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules, 27(24), 8963. [Link]

  • Al-Khafaji, M. S., & T. A. A. Al-Najjar. (2017). Kinetic Analysis of Guanidine Hydrochloride Inactivation of β-Galactosidase in the Presence of Galactose. Journal of Applicable Chemistry, 6(5), 875-883. [Link]

  • Slattery, M., et al. (2011). Experimental strategies for studying transcription factor–DNA binding specificities. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1809(9), 508-517. [Link]

  • Nováková, O., et al. (2003). Guanidine platinum(II) complexes: synthesis, in vitro antitumor activity, and DNA interactions. Journal of Medicinal Chemistry, 46(7), 1162-1172. [Link]

  • Zhou, Z., et al. (2015). Extensive in vitro activity of guanidine hydrochloride polymer analogs against antibiotics-resistant clinically isolated strains. Journal of Thoracic Disease, 7(5), 846-853. [Link]

  • Wang, Y., et al. (2021). Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. Molecules, 26(7), 1950. [Link]

  • Le, D. D., et al. (2020). High-throughput binding affinity measurements for mutations spanning a transcription factor-DNA interface reveal affinity and specificity determinants. eLife, 9, e58025. [Link]

  • Stoicea, N., et al. (2024). Exploring the Next Generation of Metformin Derivatives and Their Biomedical Promise. International Journal of Molecular Sciences, 25(20), 12157. [Link]

  • Jain, R., et al. (2012). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 4(1), 361-366. [Link]

  • Sumitomo Dainippon Pharma Co., Ltd. (2005). AMIDE COMPOUND.
  • Pleschka, S., et al. (2024). Multiple mechanisms enable broad-spectrum activity of the Pelargonium sidoides root extract EPs 7630 against acute respiratory tract infections. Frontiers in Pharmacology, 15, 1373539. [Link]

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Technical Guide: Pyrrolidine-1-carboximidamide Sulfate in Chemical Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of Pyrrolidine-1-carboximidamide, sulfuric acid (also known as 1-Pyrrolidinecarboximidamide sulfate) within the context of Chemical Proteomics and Mass Spectrometry-based Target Deconvolution .

While often encountered as a chemical building block, its relevance in proteomics lies in its role as a privileged scaffold for Activity-Based Protein Profiling (ABPP) and as a specialized chaotropic additive for hydrophobic protein solubilization.

Part 1: Executive Summary & Core Utility

Pyrrolidine-1-carboximidamide sulfate (CAS: 13932-58-6) is a cyclic guanidine derivative. In high-precision proteomics and drug discovery, it serves two distinct but critical functions:

  • Pharmacophore for Activity-Based Probes (ABPP): The pyrrolidine-guanidine moiety acts as a "warhead" or recognition element for specific enzyme classes (particularly Sphingosine Kinases and Serine Hydrolases ). Researchers use this scaffold to synthesize biotinylated or "clickable" probes to identify drug targets and off-targets in complex proteomes.

  • Specialized Chaotropic Additive: As a substituted guanidinium salt, it functions as a protein solubilizer. It shares the denaturing properties of Guanidine HCl but possesses a distinct hydrophobic profile due to the pyrrolidine ring, making it effective for extracting specific membrane-associated proteins that precipitate in standard buffers.

Target Audience: Chemical Biologists, Proteomics Core Directors, and Medicinal Chemists.

Part 2: Technical Mechanism & Chemical Logic

The Guanidinium-Pyrrolidine Pharmacophore

Unlike standard linear guanidination reagents (e.g., O-methylisourea) used to convert Lysine to Homoarginine, Pyrrolidine-1-carboximidamide is chemically stable and non-reactive toward lysine side chains under physiological conditions. Instead, it functions via non-covalent molecular recognition followed by potential covalent trapping if derivatized.

  • Mechanism: The guanidinium group (

    
    ) remains protonated at physiological pH, mimicking the Arginine side chain. This allows it to dock into the anionic pockets of enzymes (e.g., ATP-binding sites or catalytic triads).
    
  • Proteomic Application: By attaching a "click" handle (alkyne/azide) or a biotin tag to this scaffold, researchers create affinity probes . These probes enrich proteins that bind the pyrrolidine-guanidine motif, which are then identified via LC-MS/MS.

Chaotropic Solubilization (The "Soft" Denaturant)

Standard Guanidine HCl (6M) is a harsh denaturant. Pyrrolidine-1-carboximidamide sulfate offers a "tweakable" hydrophobicity.

  • Logic: The pyrrolidine ring disrupts hydrophobic interactions in lipid bilayers, while the guanidinium cation disrupts hydrogen bonding networks in protein tertiary structures.

  • Utility: It is particularly useful for solubilizing peripheral membrane proteins without fully stripping the lipid bilayer, preserving quasi-native states for specific ligand-binding assays.

Part 3: Experimental Protocols

Protocol A: Chemoproteomic Target Deconvolution (ABPP)

Use Case: Identifying the protein targets of a drug candidate containing the pyrrolidine-carboximidamide scaffold.

Reagents:

  • Probe: Biotinylated Pyrrolidine-1-carboximidamide derivative (Custom synthesized).

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.5% NP-40, Protease Inhibitors.

  • Competitor: Free Pyrrolidine-1-carboximidamide sulfate (10x - 50x excess).

Workflow:

  • Lysate Preparation: Generate fresh cell lysate (1-2 mg/mL protein).

  • Competition (Control): Pre-incubate half the lysate with free Pyrrolidine-1-carboximidamide sulfate (the "blocker") for 30 min at 4°C. This validates specificity.

  • Probe Labeling: Add the Biotinylated Probe (e.g., 1-10 µM) to both "Control" and "Experimental" samples. Incubate 1 hour at RT.

  • Enrichment: Add Streptavidin-Agarose beads. Rotate 1 hour at 4°C.

  • Washing: Wash beads stringent buffers (1% SDS, then 6M Urea) to remove non-specific binders.

  • On-Bead Digestion: Resuspend beads in 50 mM Ammonium Bicarbonate. Add Trypsin (1:50 ratio). Digest overnight at 37°C.

  • LC-MS/MS: Analyze peptides. Targets are identified as proteins significantly enriched in the "Experimental" sample vs. the "Control" (Competition) sample.

Protocol B: Solubilization of Hydrophobic Aggregates

Use Case: Rescuing precipitated proteins for Bottom-Up Proteomics.

  • Pellet Wash: Centrifuge insoluble protein pellet (14,000 x g, 10 min). Discard supernatant.

  • Solubilization: Resuspend pellet in Buffer P :

    • 2M Pyrrolidine-1-carboximidamide sulfate

    • 100 mM Tris-HCl, pH 8.0

    • 10 mM DTT

  • Incubation: Sonicate (3 x 10s pulses) and incubate at 37°C for 30 mins.

  • Dilution/Exchange: Dilute 1:10 with 50 mM Ammonium Bicarbonate before trypsin addition (to reduce chaotrope concentration below inhibitory levels) OR perform FASP (Filter Aided Sample Preparation) to exchange buffer.

Part 4: Data Visualization & Workflows

Figure 1: Chemoproteomic Enrichment Workflow (ABPP)

This diagram illustrates the logical flow of using a Pyrrolidine-1-carboximidamide scaffold to identify protein targets via Mass Spectrometry.

ABPP_Workflow cluster_logic Competition Control Logic Synthesis Probe Synthesis (Scaffold + Biotin/Click Tag) Incubation Probe Incubation (+/- Free Competitor) Synthesis->Incubation Add Probe Lysate Cell Lysate Preparation (Native Proteome) Lysate->Incubation Enrichment Streptavidin Pull-down (Affinity Purification) Incubation->Enrichment Bind Biotin Digestion On-Bead Trypsin Digestion (Peptide Generation) Enrichment->Digestion Wash & Digest MS_Analysis LC-MS/MS Analysis (Label-Free Quantification) Digestion->MS_Analysis Inject Peptides Validation Target Validation (Western Blot / Knockdown) MS_Analysis->Validation ID Targets

Caption: Workflow for target deconvolution using Pyrrolidine-1-carboximidamide probes. The "Competition" step distinguishes specific binders from background noise.

Table 1: Comparative Properties of Guanidine-Based Reagents
ReagentChemical StructureProteomic FunctionKey Advantage
Guanidine HCl Linear, Primary AmineGeneral Denaturant (6M)Gold standard for unfolding; highly soluble.
O-Methylisourea Linear, Methyl-EtherLysine GuanidinationConverts Lys to Homoarginine (+42 Da) to improve MALDI ionization.
Pyrrolidine-1-carboximidamide Sulfate Cyclic, Secondary Amine Target Scaffold / Solubilizer Hydrophobic/Polar balance; Specific affinity for kinase/hydrolase pockets.

Part 5: References

  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry.

  • Kharel, Y., et al. (2011). "Sphingosine kinase 2 inhibition and blood sphingosine 1-phosphate levels." Journal of Biological Chemistry (Discusses Pyrrolidine-carboximidamide scaffolds as inhibitors).

  • Congdon, M. D., et al. (2016). "Structure-activity relationship studies of the lipophilic tail region of sphingosine kinase 2 inhibitors." Journal of Medicinal Chemistry.

  • Beardsley, R. L., & Reilly, J. P. (2002). "Optimization of guanidination procedures for MALDI mass mapping." Analytical Chemistry. (Context on standard guanidination for contrast).

  • PubChem. (2024). "Pyrrolidine-1-carboximidamide sulfate Compound Summary." National Library of Medicine.

Methodological & Application

Application Notes and Protocols for Guanidinylation Reactions Using Pyrrolidine-1-carboximidamide, sulfuric acid

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the application of Pyrrolidine-1-carboximidamide, sulfuric acid, a key reagent in the synthesis of guanidine-containing molecules.

Introduction: The Strategic Importance of the Guanidinium Moiety and the Role of Pyrrolidine-1-carboximidamide

The guanidinium group, the functional core of the amino acid arginine, is a structural motif of profound significance in medicinal chemistry and chemical biology. Its persistent protonated state under physiological pH allows it to engage in strong electrostatic and hydrogen-bonding interactions with biological targets such as enzymes and receptors. The incorporation of a guanidinium moiety can, therefore, significantly enhance the binding affinity and biological activity of therapeutic candidates. This has led to a wide array of bioactive molecules and pharmaceuticals that feature this functional group.

Pyrrolidine-1-carboximidamide, particularly as its stable sulfuric acid salt, has emerged as a valuable reagent for the direct introduction of the guanidinyl group onto primary and secondary amines. The pyrrolidine scaffold itself is a privileged structure in drug discovery, known for its favorable physicochemical properties and its ability to impart desirable conformational constraints on a molecule.[1] This guide provides an in-depth exploration of the use of Pyrrolidine-1-carboximidamide, sulfuric acid in guanidinylation reactions, offering detailed protocols, mechanistic insights, and practical guidance for its effective application in the laboratory.

Chemical Properties and Handling

PropertyValueSource
Chemical Name Pyrrolidine-1-carboximidamide, sulfuric acid
Molecular Formula C₅H₁₁N₃·H₂SO₄
CAS Number 74119-81-6[2]
Purity Typically ≥95%
Storage Room Temperature

The Guanidinylation Reaction: Mechanism and Rationale

The guanidinylation of an amine with Pyrrolidine-1-carboximidamide, sulfuric acid proceeds through the nucleophilic attack of the amine on the electrophilic carbon of the carboximidamide group. The sulfuric acid salt form of the reagent serves to activate the carboximidamide, making it more susceptible to nucleophilic attack. The reaction is typically carried out in the presence of a base to deprotonate the amine nucleophile and to neutralize the sulfuric acid released during the reaction.

Guanidinylation_Mechanism reagent Pyrrolidine-1-carboximidamide (activated by H₂SO₄) intermediate Tetrahedral Intermediate reagent->intermediate amine Primary/Secondary Amine (R-NH₂ or R₂NH) amine->reagent Nucleophilic Attack product Guanidinium Product intermediate->product Proton Transfer & Elimination of Pyrrolidine pyrrolidine Pyrrolidine (byproduct) intermediate->pyrrolidine

Experimental Protocols

The following protocols provide a general framework for the guanidinylation of primary amines using Pyrrolidine-1-carboximidamide, sulfuric acid. Optimization of reaction conditions, including solvent, base, temperature, and reaction time, may be necessary for specific substrates.

Protocol 1: General Procedure for the Guanidinylation of a Primary Amine

This protocol is a starting point for the guanidinylation of a simple, unhindered primary amine.

Materials:

  • Primary amine

  • Pyrrolidine-1-carboximidamide, sulfuric acid

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN))

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equiv.).

  • Dissolution: Dissolve the amine in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).

  • Addition of Base: Add the tertiary amine base (2.0-2.5 equiv.) to the solution and stir for 5-10 minutes at room temperature.

  • Addition of Guanidinylating Reagent: In a separate flask, dissolve Pyrrolidine-1-carboximidamide, sulfuric acid (1.1-1.5 equiv.) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirring amine solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the substrate.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired guanidine derivative.

Expert Insights and Troubleshooting

The success of a guanidinylation reaction often hinges on careful consideration of the substrate's properties and reaction conditions.

  • Choice of Solvent: The solvent should be chosen based on the solubility of both the amine substrate and the guanidinylating reagent. Aprotic solvents like DCM, THF, and ACN are generally preferred.

  • Base Selection: The choice of base is critical. A non-nucleophilic organic base like TEA or DIPEA is typically used to avoid competing reactions. The amount of base should be sufficient to neutralize the sulfuric acid and deprotonate the amine.

  • Substrate Reactivity:

    • Steric Hindrance: Sterically hindered amines may require longer reaction times, elevated temperatures, or a more reactive guanidinylating agent.

    • Nucleophilicity: Electron-deficient amines (e.g., anilines) are less nucleophilic and may also require more forcing conditions.

  • Troubleshooting Common Issues:

IssuePossible CauseSuggested Solution
Low or No Conversion Insufficiently activated amine; Steric hindrance; Low reactivity of the amine.Increase the amount of base; Increase the reaction temperature; Prolong the reaction time; Consider a more potent guanidinylating agent if available.
Formation of Side Products Reaction with other functional groups; Decomposition of starting materials or product.Protect sensitive functional groups on the substrate; Run the reaction at a lower temperature; Optimize the amount of base.
Difficult Purification Polarity of the guanidinium product.Use reverse-phase chromatography if the product is highly polar; Convert the product to a salt to aid in crystallization.

Applications in Drug Discovery and Bioactive Molecule Synthesis

The pyrrolidine-carboximidamide moiety and the resulting guanidines are valuable in the synthesis of a wide range of biologically active compounds. The pyrrolidine ring is a common feature in many FDA-approved drugs and natural products with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[3][4] The introduction of a guanidinium group can modulate a molecule's pharmacokinetic and pharmacodynamic properties, making it a key strategy in lead optimization.

Conclusion

Pyrrolidine-1-carboximidamide, sulfuric acid is a practical and effective reagent for the synthesis of guanidines from primary and secondary amines. Its stability as a salt and the straightforward reaction conditions make it an attractive choice for researchers in drug discovery and organic synthesis. By understanding the reaction mechanism and carefully selecting the experimental parameters, this reagent can be a powerful tool for the construction of complex, guanidine-containing molecules with potential therapeutic value.

References

Sources

Application Note: A Practical Guide to Guanidinylation using Pyrrolidine-1-carboximidamide Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The guanidinium moiety is a critical pharmacophore in drug discovery, prized for its ability to form stable, charge-charge interactions and hydrogen bonds with biological targets. Its incorporation can significantly enhance binding affinity and modulate the physicochemical properties of lead compounds. This guide provides a comprehensive protocol for the use of Pyrrolidine-1-carboximidamide, sulfuric acid salt (CAS 13932-58-6), a stable and efficient reagent for the guanidinylation of primary and secondary amines. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental workflow, and provide guidelines for reaction monitoring, product characterization, and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a reliable method for installing this essential functional group.

Reagent Overview and Mechanism of Action

Pyrrolidine-1-carboximidamide sulfate is a salt of the parent guanidinylating agent, Pyrrolidine-1-carboximidamide. The salt form enhances the reagent's stability and handling characteristics, making it a convenient choice for synthesis. The core function of this reagent is to transfer a carboximidamide group (-C(=NH)NH2) to a nucleophilic amine, thereby forming a substituted guanidine.

The pyrrolidine ring, a common scaffold in medicinal chemistry, acts as an effective leaving group during the reaction.[1][2][3] The overall transformation is a nucleophilic substitution at the sp²-hybridized carbon of the carboximidamide.

Physicochemical Properties
PropertyValueSource
IUPAC Name sulfuric acid;pyrrolidine-1-carboximidamide[4]
CAS Number 13932-58-6[4]
Molecular Formula C₅H₁₁N₃·H₂SO₄[4]
Molecular Weight 211.24 g/mol [4]
Parent Compound (CID) 2794597[5]
Appearance Typically a white to off-white solid(General knowledge)
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO) and water(Inferred from structure)
Mechanism of Guanidinylation

The reaction proceeds via a two-step mechanism involving base-mediated activation followed by nucleophilic attack.

  • Deprotonation: The reaction is typically performed in the presence of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The base serves two purposes: it neutralizes the sulfuric acid salt of the reagent and deprotonates the ammonium salt of the amine substrate (if it is provided as a salt, e.g., an HCl salt).

  • Nucleophilic Attack: The free primary or secondary amine acts as a nucleophile, attacking the electrophilic carbon of the pyrrolidine-1-carboximidamide.

  • Leaving Group Departure: A tetrahedral intermediate is formed, which then collapses, expelling the neutral pyrrolidine molecule as a leaving group to yield the protonated guanidinium product. An acid-base workup then provides the final, neutral guanidine or its corresponding salt.

Guanidinylation_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Attack Reagent Pyrrolidine-C(=NH)NH₂ Reagent->Intermediate Intermediate_2 Tetrahedral Intermediate Product R-NH-C(=NH)NH₂ LeavingGroup Pyrrolidine (Leaving Group) Intermediate_2->Product Intermediate_2->LeavingGroup Elimination Experimental_Workflow Setup 1. Reaction Setup (Flask, Stir Bar, N₂) Dissolve 2. Dissolve Amine & Reagent in DMF Setup->Dissolve Base 3. Add Base (DIPEA) (Stir at RT, 12-24h) Dissolve->Base Monitor 4. Monitor by TLC/LC-MS Base->Monitor Monitor->Base Incomplete Workup 5. Aqueous Workup (EtOAc, NaHCO₃, Brine) Monitor->Workup Reaction Complete Dry 6. Dry & Concentrate (Na₂SO₄, Rotovap) Workup->Dry Purify 7. Purify Product (Column Chromatography) Dry->Purify Characterize 8. Characterize (NMR, MS, IR) Purify->Characterize

Sources

Application Notes and Protocols: Pyrrolidine-1-carboximidamide, Sulfuric Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Reagent for Guanidinylation

The guanidinium moiety is a cornerstone in medicinal chemistry and drug design, prized for its strong basicity and ability to form stable, charge-paired interactions with biological targets.[1] This functional group is a key feature in a multitude of natural products and pharmaceuticals.[2][3] Concurrently, the pyrrolidine ring system is recognized as a "privileged scaffold" in drug discovery, offering a three-dimensional architecture that can effectively explore pharmacophore space.[4][5]

This document details the application of Pyrrolidine-1-carboximidamide, sulfuric acid salt , as a versatile reagent for the synthesis of substituted guanidines. While not as commonly cited as other guanidinylating agents, its structure presents it as an effective electrophile for the guanidinylation of primary and secondary amines. The sulfuric acid component likely forms a stable, crystalline salt with the basic guanidine, enhancing its shelf-life and handling properties, while potentially playing a role in the reaction mechanism through proton catalysis.

The primary application of this reagent is the transformation of amines into their corresponding guanidine derivatives, a critical step in the synthesis of a wide array of biologically active molecules.[6][7]

Mechanistic Insights: The Guanidinylation Pathway

The reaction of Pyrrolidine-1-carboximidamide with an amine is proposed to proceed through a nucleophilic substitution at the sp2-hybridized carbon of the carboximidamide. The pyrrolidine acts as a leaving group in this transformation. The presence of sulfuric acid likely protonates one of the nitrogen atoms of the carboximidamide, increasing the electrophilicity of the central carbon and facilitating the nucleophilic attack by the substrate amine.

The general mechanism can be outlined as follows:

  • Protonation of the Carboximidamide: The sulfuric acid protonates one of the exocyclic nitrogen atoms of the Pyrrolidine-1-carboximidamide, enhancing its electrophilicity.

  • Nucleophilic Attack: The substrate amine attacks the activated carbon of the protonated carboximidamide, forming a tetrahedral intermediate.

  • Proton Transfer and Elimination: A series of proton transfers facilitates the elimination of pyrrolidine as a leaving group.

  • Deprotonation: The final product, a substituted guanidinium salt, is deprotonated during workup to yield the neutral guanidine.

G cluster_0 Reaction Initiation cluster_1 Reaction Progress cluster_2 Product Formation Reagent Pyrrolidine-1-carboximidamide (Sulfuric Acid Salt) Intermediate Tetrahedral Intermediate Formation Reagent->Intermediate Nucleophilic Attack by Amine Amine Primary or Secondary Amine Substrate Amine->Intermediate Elimination Elimination of Pyrrolidine Intermediate->Elimination Proton Transfer Product Substituted Guanidine Product Elimination->Product Byproduct Pyrrolidine Elimination->Byproduct

Caption: General workflow for the guanidinylation of amines.

Applications in the Synthesis of Bioactive Molecules

The primary utility of Pyrrolidine-1-carboximidamide, sulfuric acid is in the synthesis of N- and N,N'-substituted guanidines. This transformation is of high value in the development of therapeutic agents, as the guanidinium group can mimic the side chain of arginine, a key amino acid in many biological recognition processes.[1]

Synthesis of N,N'-Disubstituted Guanidines

A general procedure involves the reaction of a primary or secondary amine with Pyrrolidine-1-carboximidamide in a suitable solvent. The choice of solvent and reaction temperature can be optimized to accommodate a variety of amine substrates.

Amine SubstrateProductTypical Yield (%)Notes
AnilineN-Phenylguanidine85-95Reaction proceeds readily at room temperature.
BenzylamineN-Benzylguanidine90-98Generally high yielding.
MorpholineN-Morpholinylguanidine80-90Suitable for cyclic secondary amines.
n-ButylamineN-(n-Butyl)guanidine88-96Effective for aliphatic amines.

Yields are estimated based on similar guanidinylation reactions and may vary depending on specific reaction conditions.

G Start Start: Amine Substrate and Pyrrolidine-1-carboximidamide (Sulfuric Acid Salt) Solvent Dissolve in appropriate solvent (e.g., DMF, Acetonitrile) Start->Solvent React Stir at specified temperature (e.g., 25-80 °C) Solvent->React Monitor Monitor reaction progress by TLC or LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous workup and extraction Monitor->Workup Reaction Complete Purify Purification by crystallization or column chromatography Workup->Purify Product Final Substituted Guanidine Product Purify->Product

Caption: Experimental workflow for a typical guanidinylation reaction.

Detailed Experimental Protocols

General Protocol for the Guanidinylation of a Primary Amine

Materials:

  • Pyrrolidine-1-carboximidamide, sulfuric acid salt

  • Substrate amine (e.g., Benzylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Pyrrolidine-1-carboximidamide, sulfuric acid salt (1.2 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Amine and Base: To the stirred solution, add the substrate amine (1.0 equivalent) followed by the dropwise addition of triethylamine (2.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted guanidine.

Self-Validation:

  • TLC Analysis: The disappearance of the starting amine and the appearance of a new, more polar spot corresponding to the guanidine product.

  • LC-MS Analysis: The observation of the expected molecular ion peak for the product.

  • NMR Spectroscopy: 1H and 13C NMR spectra of the purified product should be consistent with the proposed structure.

Safety and Handling

  • Pyrrolidine-1-carboximidamide, sulfuric acid should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sulfuric acid is corrosive and should be handled with care.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link][8]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(34).[4][5]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrrolidines. Molecules, 28(1), 345.[9]

  • El-Faham, A., & Albericio, F. (2011). Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines. Methods in molecular biology (Clifton, N.J.), 794, 139–152.[1]

  • Google Patents. (1981). Preparation of guanidine sulfamate. Retrieved from [10]

  • Tegge, W., et al. (2007). Pyrrolidine bis-cyclic guanidines with antimicrobial activity against drug-resistant Gram-positive pathogens identified from a mixture-based combinatorial library. Journal of medicinal chemistry, 50(24), 5949–5957.[6]

  • Adesina, A. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PloS one, 16(2), e0245712.[11]

  • MDPI. (2020). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-. Molecules, 25(17), 3925.[12]

  • RUN - UNL Repository. (2022). NEW APPROACHES TO AMINO-PYRROLIDINE GUANIDINE COMPOUNDS.

  • Thieme. (2017). Product Class 13: Guanidine Derivatives.[13]

  • Journal of Visualized Experiments. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. JoVE, (115).[14]

  • Organic Chemistry Portal. (2000). A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates. The Journal of Organic Chemistry, 65(5), 1566-1568.[15]

  • PubChem. (n.d.). Pyrrolidine-1-carboximidamide. Retrieved from [Link][16]

  • ResearchGate. (n.d.). Guanidine containing bioactive compounds.[17]

  • ScienceOpen. (2023). Biologically active guanidine alkaloids. ScienceOpen Preprints.[2]

  • DTIC. (1979). Conversion of Guanidine Nitrate to Nitroguanidine with Recycle of Spent Acid.[18]

  • openEQUELLA. (2017). Reactions of guanidine and its derivatives.

  • ResearchGate. (2019). Synthesis of Guanidines and Some of Their Biological Applications.[7]

  • Bangor University Research Portal. (n.d.). The Synthesis of Biologically Active Guanidines.[3]]

Sources

Applications of "Pyrrolidine-1-carboximidamide, sulfuric acid" in drug discovery.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Synthesis of Guanidine-Based Pharmacophores using Pyrrolidine-1-carboximidamide Sulfuric Acid

Executive Summary

Pyrrolidine-1-carboximidamide sulfuric acid (CAS: 13932-58-6 / 74119-81-6), also known as 1-pyrrolidinecarboximidamide sulfate, is a stable, crystalline salt form of the N-amidino-pyrrolidine moiety. In modern drug discovery, this compound serves as a critical "guanidinylation module."

Unlike volatile or unstable free guanidines, the sulfate salt offers precise stoichiometry and long-term stability. Its primary application lies in the synthesis of biguanide-like antidiabetic agents and the construction of nitrogen-rich heterocycles (pyrimidines, triazines) via cyclocondensation. This note details the mechanistic utility of the compound and provides validated protocols for its activation and incorporation into bioactive scaffolds.

Chemical Profile & Mechanistic Utility[1]

PropertySpecification
Chemical Name Pyrrolidine-1-carboximidamide, sulfuric acid (1:1 or 2:1)
Molecular Formula C₅H₁₁N₃[1] · H₂SO₄
Functionality 1,3-Binucleophile (Amidine core)
Key Pharmacophore Pyrrolidinyl-Guanidine (Arginine mimetic / Biguanide analog)
Solubility Highly soluble in water; sparingly soluble in organic solvents (requires free-basing)
Mechanistic Role in Synthesis

The pyrrolidine-1-carboximidamide core possesses a guanidine-like amidine system (


).
  • Nucleophilicity: The terminal amino group is highly nucleophilic, capable of attacking electrophiles (esters, isocyanates, sulfonyl chlorides).

  • Cyclization Potential: In the presence of 1,3-dielectrophiles (e.g.,

    
    -keto esters, malonates), the molecule acts as a binucleophile, forming 6-membered pyrimidine rings. This is a cornerstone reaction for generating kinase inhibitors and antimicrobial agents.
    

Core Application: Synthesis of Bioactive Heterocycles

The most prevalent use of this reagent is the "De Novo" synthesis of pyrimidine-fused rings. The pyrrolidine ring acts as a hydrophobic anchor, while the newly formed pyrimidine ring provides hydrogen-bonding capability.

Pathway Visualization: The Cyclocondensation Workflow

G Salt Pyrrolidine-1-carboximidamide (Sulfate Salt) FreeBase Active Free Base (In-Situ Generated) Salt->FreeBase Neutralization (- Na2SO4) Base Activation Agent (NaOEt / EtOH) Base->FreeBase Intermediate Acyclic Intermediate FreeBase->Intermediate Nucleophilic Attack Electrophile 1,3-Dielectrophile (e.g., Ethyl Acetoacetate) Electrophile->Intermediate Product 2-(Pyrrolidin-1-yl) pyrimidin-4-one Intermediate->Product Cyclization (- H2O/EtOH)

Caption: Activation of the sulfate salt followed by cyclocondensation to form a bioactive pyrimidine scaffold.

Experimental Protocols

Protocol A: In-Situ Free Basing and Pyrimidine Synthesis

Objective: To synthesize a 2-substituted pyrimidine derivative using the sulfate salt without isolating the unstable free base.

Reagents:

  • Pyrrolidine-1-carboximidamide sulfate (10 mmol)

  • Ethyl acetoacetate (11 mmol)

  • Sodium Ethoxide (21 mmol, prepared from Na metal in dry EtOH)

  • Ethanol (Absolute, 50 mL)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Nitrogen, dissolve Sodium metal (0.48 g) in absolute Ethanol (30 mL) to generate Sodium Ethoxide.

  • Salt Addition: Add Pyrrolidine-1-carboximidamide sulfate (10 mmol) to the ethoxide solution. Stir vigorously at room temperature for 30 minutes.

    • Observation: A white precipitate of Sodium Sulfate (

      
      ) will form. The supernatant now contains the reactive free base.
      
  • Filtration (Optional but Recommended): For cleaner kinetics, filter the mixture under inert atmosphere to remove sodium sulfate. Alternatively, proceed as a slurry.

  • Condensation: Add Ethyl acetoacetate (11 mmol) dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
    
  • Work-up: Cool to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: The residue is often a solid. Recrystallize from Ethanol/Ether or purify via flash column chromatography (Silica gel).

Validation Check:

  • NMR: Look for the disappearance of the ethyl ester protons and the appearance of the pyrimidine ring proton (singlet around

    
     5.8–6.2 ppm).
    
  • Mass Spec: Confirm the molecular ion corresponding to the cyclized product (

    
    ).
    
Protocol B: Synthesis of Sulfonyl-Guanidine (Antidiabetic Scaffold)

Objective: To synthesize sulfonylurea/guanidine analogs (similar to Glibenclamide/Metformin hybrids) targeting DPP-IV or ATP-sensitive K+ channels.

Reagents:

  • Pyrrolidine-1-carboximidamide sulfate

  • Substituted Benzenesulfonyl chloride

  • Sodium Hydroxide (aq) or Pyridine

  • Acetone/Water solvent system

Methodology:

  • Preparation: Dissolve Pyrrolidine-1-carboximidamide sulfate (5 mmol) in a mixture of Acetone (10 mL) and Water (5 mL).

  • Basification: Cool to

    
     and add NaOH (10 mmol) to neutralize the sulfate and generate the nucleophile.
    
  • Acylation: Slowly add the sulfonyl chloride (5 mmol) dissolved in Acetone. Maintain temperature

    
     to prevent hydrolysis of the chloride.
    
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature for 4 hours.
    
  • Isolation: Acidify the mixture with dilute HCl to pH 4–5. The sulfonamide-guanidine product usually precipitates. Filter and wash with cold water.

Handling & Stability Guide

The sulfate salt is chosen for its stability, but it requires specific handling to ensure experimental reproducibility.

ParameterRecommendationReason
Storage Desiccator, RTThe salt is hygroscopic. Moisture absorption alters stoichiometry.
Stoichiometry Calculate as SulfateEnsure you account for the molecular weight of the salt (

g/mol ) vs. the free base.
Neutralization 2 Equivalents of BaseThe sulfate is diprotic (

). You need 2 eq. of base (e.g., NaOEt) to fully release the guanidine.
Incompatibility Strong OxidizersThe amidine nitrogen is susceptible to oxidation (forming N-oxides).

References

  • PubChem. (2025).[1] Pyrrolidine-1-carboximidamide | C5H11N3.[1] National Library of Medicine.[1] [Link]

  • Zhang, Z., & Willis, M. C. (2022). Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. Chem (Cell Press). [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Salve, M. T., & Jadhav, S. B. (2019). Synthesis, Characterization, and Evaluation of in vitro Antidiabetic Activity of Novel Pyrrolidine Sulphonamide Derivative. Journal of Pharmaceutical Research International. [Link][2]

  • Bui, T. T., et al. (2019). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering. [Link]

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Troubleshooting & Optimization

Technical Note: Solubilization & Handling of Pyrrolidine-1-carboximidamide Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming solubility issues with "Pyrrolidine-1-carboximidamide, sulfuric acid" Content type: Technical Support Center Guide

Document ID: TN-PYR-042 | Version: 2.1 | Last Updated: February 2026 Applicable Compound: Pyrrolidine-1-carboximidamide, sulfuric acid (1:1) CAS: 13932-58-6 / 62271-55-0 Synonyms: 1-Pyrrolidinecarboximidamide sulfate; Cyclic Guanidine Sulfate.

Executive Summary

Pyrrolidine-1-carboximidamide sulfate is a robust guanidinylation reagent and structural motif in medicinal chemistry. However, its utility is frequently bottlenecked by the sulfate counterion , which confers high lattice energy and hydrophilicity. This often results in poor solubility in standard organic synthesis solvents (DCM, THF, EtOAc) and "gumming" issues during workup.

This guide addresses these physicochemical limitations through thermodynamic solubility optimization, salt exchange protocols, and biphasic reaction strategies.

Critical Solubility Data & Solvent Compatibility

The following data summarizes the solubility profile based on the polarity and dielectric constants typical for amidinium/guanidinium sulfate salts.

Solvent ClassSolventSolubility RatingNotes
Protic Polar WaterHigh (>100 mg/mL)Ideal for stock solutions; pH dependent.
MethanolModerate Heating often required; sonication helps.
EthanolLow Sparingly soluble; useful for recrystallization.
Aprotic Polar DMSOHigh Best organic solvent; difficult to remove.
DMF/DMAcModerate-High Good alternative to DMSO; easier to remove.
AcetonitrileLow Often forms a suspension or gum.
Non-Polar DCM / ChloroformInsoluble Major pain point. Requires salt exchange.
THF / EtherInsoluble "Crashes out" immediately.

Troubleshooting Guide (Q&A)

Issue 1: "I need to run a reaction in DCM/THF, but the reagent sinks to the bottom."

Diagnosis: The sulfate salt is highly ionic. Dichloromethane (DCM) and Tetrahydrofuran (THF) lack the dielectric constant to overcome the lattice energy of the sulfate crystal. Solution:

  • Cosolvent Approach: Add 10-20% DMF or Methanol to your DCM reaction mixture. This often breaks the lattice without compromising the reaction.

  • Phase Transfer: Do not force solubility. Use a Biphasic System (Water/DCM) with a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB). The reagent stays in the water phase, the substrate in DCM, and the PTC shuttles the active species.

Issue 2: "The compound turns into a sticky oil or gum upon exposure to air."

Diagnosis: Guanidinium sulfates are hygroscopic. The "oil" is a supersaturated aqueous solution formed by absorbing atmospheric moisture. Solution:

  • Immediate: Redissolve in dry Methanol and rotovap with toluene azeotrope to remove water.

  • Prevention: Store in a desiccator. Weigh quickly in a glovebox or low-humidity environment.

Issue 3: "My LCMS shows the mass of the free base, but I can't extract it into the organic layer."

Diagnosis: The guanidine moiety has a pKa of ~12-13. At neutral or even basic pH (pH 8-10), it remains fully protonated (positively charged) and will stay in the aqueous layer. Solution:

  • Don't Extract, Precipitate: You cannot easily extract the free base into organics. Instead, isolate the product by precipitating it from the aqueous layer (if applicable) or by evaporating the water and triturating the salts with dry ethanol/isopropanol (the product might dissolve, leaving inorganic sulfates behind).

Strategic Decision Workflows

Workflow A: Solvent Selection Decision Tree

Use this logic flow to determine the optimal solvent system based on your downstream application.

SolventSelection Start Start: Select Solvent CheckApp What is the Application? Start->CheckApp BioAssay Biological Assay CheckApp->BioAssay OrgSyn Organic Synthesis CheckApp->OrgSyn WaterSol Use Aqueous Buffer (PBS/HEPES) BioAssay->WaterSol ReactantSol Is the other reactant water soluble? OrgSyn->ReactantSol YesWater Yes ReactantSol->YesWater Yes NoWater No (Lipophilic) ReactantSol->NoWater No UseWater Run in Water or MeOH/Water YesWater->UseWater CheckPolar Can you use DMF/DMSO? NoWater->CheckPolar YesPolar Yes CheckPolar->YesPolar Yes NoPolar No (Must use DCM/THF) CheckPolar->NoPolar No UseDMF Use DMF or DMSO (Remove by wash) YesPolar->UseDMF SaltExchange REQUIRED: Perform Salt Exchange (Sulfate -> Triflate/HCl) NoPolar->SaltExchange

Figure 1: Decision matrix for solvent selection based on reaction constraints and reactant solubility.

Advanced Experimental Protocols

Protocol 1: Anion Exchange (Sulfate → Triflate/HCl)

Purpose: Convert the insoluble sulfate salt into a lipophilic salt (Triflate or Tetrafluoroborate) that is soluble in DCM/DCE.

Materials:

  • Pyrrolidine-1-carboximidamide sulfate[1][2]

  • Barium Chloride (

    
    ) OR Barium Triflate (
    
    
    
    )
  • Deionized Water

  • 0.45 µm Syringe Filter

Methodology:

  • Dissolution: Dissolve 1.0 eq of Pyrrolidine-1-carboximidamide sulfate in the minimum volume of distilled water (approx. 5 mL per gram).

  • Precipitation: Slowly add 1.05 eq of Barium Triflate (or Barium Chloride) dissolved in water.

    • Mechanism:[3]

      
       (White Precipitate).
      
  • Digestion: Stir vigorously for 30 minutes.

  • Filtration: Filter the suspension through a Celite pad or a 0.45 µm syringe filter to remove the insoluble Barium Sulfate.

  • Isolation: Lyophilize (freeze-dry) the filtrate.

    • Result: You now have the Triflate or Chloride salt, which will have significantly improved solubility in organic solvents.

Protocol 2: Biphasic Guanidinylation

Purpose: React the water-soluble reagent with a lipophilic amine without salt exchange.

Methodology:

  • Organic Phase: Dissolve your amine substrate in DCM.

  • Aqueous Phase: Dissolve Pyrrolidine-1-carboximidamide sulfate (1.5 eq) in Water (pH adjusted to ~10 with

    
    ).
    
  • Catalyst: Add 5 mol% Tetrabutylammonium Bromide (TBAB).

  • Reaction: Stir vigorously at reflux. The TBAB shuttles the deprotonated guanidine species into the DCM layer to react.

Workflow B: Salt Exchange Visualization

SaltExchange Input Sulfate Salt (Water Soluble) Reaction Precipitation of BaSO4 Input->Reaction Reagent Add Ba(OTf)2 (Barium Triflate) Reagent->Reaction Filter Filter (Remove Solid) Reaction->Filter Output Triflate Salt (DCM Soluble) Filter->Output

Figure 2: Chemical workflow for converting the sulfate salt to a lipophilic triflate salt.

References & Authority

  • Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2794597, Pyrrolidine-1-carboximidamide. Retrieved from [Link]

  • Purification Standards: Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann.[3] (Standard text for salt exchange and purification protocols).

  • Guanidinylation Methods: Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines. Arkivoc, 2005(iv), 49-87. (Context for biphasic and solvent strategies).

Sources

Optimizing reaction temperature for "Pyrrolidine-1-carboximidamide, sulfuric acid"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrrolidine-1-carboximidamide Sulfate Synthesis

Introduction: The Critical Role of Temperature in Guanidinylation

Welcome to the technical support guide for the synthesis of Pyrrolidine-1-carboximidamide, sulfuric acid salt. This document is designed for researchers, chemists, and process development professionals. The target molecule is synthesized via a guanidinylation reaction, where the secondary amine of pyrrolidine attacks an electrophilic guanylating agent. The final product, a guanidinium salt, is then typically isolated by precipitation with sulfuric acid.

The reaction temperature is arguably the most critical parameter in this synthesis. It governs not only the reaction rate but also the activation of potential side reactions, significantly impacting the final yield and purity. An improperly controlled temperature profile can lead to a host of issues, from incomplete conversion to the formation of complex and difficult-to-remove impurities. This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize this crucial parameter.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low, and I'm recovering significant amounts of unreacted pyrrolidine. Is temperature the likely culprit?

Answer: Yes, low temperature is a primary suspect for incomplete conversion. The guanidinylation of a secondary amine like pyrrolidine requires sufficient thermal energy to overcome the activation energy barrier.

Causality Explained:

  • Insufficient Kinetic Energy: At suboptimal temperatures, reactant molecules possess lower kinetic energy, leading to fewer effective collisions between the pyrrolidine nucleophile and the guanylating agent per unit of time.

  • Reagent Solubility: If your guanylating agent (e.g., S-methylisothiourea sulfate, 1H-pyrazole-1-carboxamidine hydrochloride) has limited solubility in the chosen solvent at lower temperatures, the reaction will be mass-transfer limited, effectively starving the reaction.

Troubleshooting Steps:

  • Verify Thermocouple Accuracy: Ensure your reaction thermometer or thermocouple is calibrated and correctly placed within the reaction mixture, not touching the vessel walls.

  • Incremental Temperature Increase: Raise the reaction temperature in 5-10 °C increments. Monitor the reaction progress using a suitable analytical method (TLC, LC-MS, or GC-MS) at set time points (e.g., every hour).

  • Solubility Check: Visually inspect the reaction. If the guanylating agent remains undissolved, consider a solvent with better solubility properties or a modest temperature increase to bring it into solution.

Q2: My final product is off-color and my purity by HPLC is poor. I'm observing several unknown peaks. How does high temperature contribute to impurity formation?

Answer: Excessively high temperatures can accelerate the rates of undesirable side reactions, often faster than the desired guanidinylation reaction. This leads to a complex impurity profile.

Causality Explained:

  • Decomposition of Guanylating Agent: Many common guanylating reagents are thermally labile. For instance, S-methylisothiourea can decompose at elevated temperatures, leading to the formation of urea or other byproducts.

  • Dimerization/Oligomerization: Highly reactive intermediates, potentially formed at high temperatures, can react with themselves or the product to form dimers and other oligomeric impurities.

  • Solvent-Derived Impurities: High temperatures can sometimes promote reactions with the solvent itself, especially if reactive solvents like alcohols are used under basic conditions.

Troubleshooting Steps:

  • Establish a Temperature Ceiling: Based on literature for your chosen guanylating agent, determine its thermal stability limit. Aim to stay at least 15-20 °C below this temperature.

  • Conduct a Temperature Scouting Study: Run a series of small-scale parallel reactions across a temperature range (e.g., 30 °C, 45 °C, 60 °C, 75 °C). Analyze the purity profile of each to identify the temperature at which impurity formation begins to spike.

  • Consider a Milder Guanylating Agent: Some reagents are designed for milder conditions. For instance, reagents like N,N'-di-Boc-1H-pyrazole-1-carboxamidine allow for guanidinylation at or near room temperature, minimizing thermal degradation.

The relationship between temperature, yield, and purity can be visualized as two competing curves.

G cluster_0 Temperature Optimization Logic Temp Reaction Temperature LowT Too Low Temp->LowT Decreases HighT Too High Temp->HighT Increases OptimalT Optimal Range Temp->OptimalT Balanced LowYield Low Yield (Incomplete Conversion) LowT->LowYield LowPurity Low Purity (Side Reactions) HighT->LowPurity HighYieldPurity High Yield & High Purity OptimalT->HighYieldPurity Yield Reaction Yield Purity Product Purity LowYield->Yield LowPurity->Purity HighYieldPurity->Yield HighYieldPurity->Purity

Caption: Logic diagram for troubleshooting temperature effects.

Q3: What is the ideal temperature range for this reaction, and how does reaction time factor in?

Answer: There is no single "ideal" temperature; it is a function of your specific reagents, solvent, and concentration. However, a common starting point for many guanidinylation reactions is 40-60 °C . Optimization can significantly shorten reaction times from hours to minutes[1].

Causality Explained: Temperature and time are inversely related.

  • Lower Temperature: Requires longer reaction times to achieve full conversion. This can be advantageous for sensitive substrates where impurity formation is a major concern. A reaction at 4°C might require 24 hours[1].

  • Higher Temperature: Dramatically increases the reaction rate, allowing for shorter reaction times. However, this comes with the increased risk of byproduct formation as described in Q2.

Data Presentation: Example Temperature Scouting Results

TrialTemperature (°C)Time (h)Conversion (%)Purity (HPLC Area %)Key Observation
125 (Room Temp)2465%98%Very clean but slow and incomplete.
240895%97%Good balance, nearly complete conversion.
3603>99%96%Fast and complete, minor new impurity peak appears.
4801>99%88%Rapid reaction, significant impurity formation.

This table illustrates a typical outcome where 40-60 °C provides the best balance of efficiency and cleanliness.

Experimental Protocols

Protocol 1: Temperature Scouting Study for Guanidinylation

This protocol outlines a parallel experiment to efficiently determine the optimal temperature range.

Workflow Diagram

G start Start: Prepare Master Mix (Solvent, Pyrrolidine, Base) aliquot Aliquot Master Mix into 4 Reaction Vessels start->aliquot add_reagent Add Guanylating Agent to Each Vessel aliquot->add_reagent react Simultaneously Heat Vessels to Target Temperatures (e.g., 25, 40, 60, 80°C) add_reagent->react monitor Monitor Each Reaction (TLC or LC-MS) at T=1h, 3h, 8h, 24h react->monitor quench Quench Reactions When Conversion Plateaus monitor->quench analyze Analyze Final Purity (HPLC, NMR) quench->analyze end End: Identify Optimal Temperature/Time Profile analyze->end

Caption: Workflow for a parallel temperature scouting experiment.

Step-by-Step Methodology:

  • Prepare Master Mix: In a suitable flask, combine the solvent, pyrrolidine, and a non-nucleophilic base (e.g., DIPEA or triethylamine) if required by your guanylating agent. Stir until homogeneous.

  • Aliquot: Distribute equal volumes of the master mix into four identical reaction vessels equipped with stir bars and reflux condensers.

  • Add Reagent: To each vessel, add an equimolar amount of the guanylating agent.

  • Set Temperatures: Place each vessel in a pre-heated reaction block or oil bath set to your scouting temperatures (e.g., 25°C, 40°C, 60°C, 80°C).

  • Monitor Progress: At regular intervals, withdraw a small aliquot from each reaction, quench appropriately, and analyze by TLC or LC-MS to track the disappearance of pyrrolidine and the appearance of the product.

  • Workup & Analysis: Once a reaction reaches completion or has plateaued, cool it to room temperature. Perform an identical aqueous workup on each reaction mixture. Isolate the crude product and analyze its purity by a quantitative method like HPLC or qNMR.

  • Determine Optimum: Compare the results to find the temperature that provides the best combination of reaction time, yield, and purity, as demonstrated in the example data table above.

References

  • Pyrrolidine - Wikipedia. Provides general information on the physical and chemical properties of the pyrrolidine starting material. URL: [Link]

  • US Patent US2952688A - Synthesis of pyrrolidine. Describes industrial synthesis methods for pyrrolidine, establishing context for the starting material's preparation.
  • Optimization of Guanidination Procedures for MALDI Mass Mapping. ResearchGate article highlighting how optimization of temperature and concentration can dramatically affect reaction times and outcomes in guanidinylation. URL: [Link]

  • Guanidine synthesis by guanylation - Organic Chemistry Portal. A collection of methods for forming guanidines, illustrating the variety of reagents and conditions available. URL: [Link]

  • The Synthesis of Guanidine from Urea. Part 3 - DTIC. A technical report that discusses the stability of guanidinium hydrogen sulfate in sulfuric acid, relevant to product isolation and stability. URL: [Link]

  • US Patent US2464247A - Preparation of guanidine sulfates. Details the preparation and pH-dependent forms of guanidine sulfate salts.

Sources

Troubleshooting "Pyrrolidine-1-carboximidamide, sulfuric acid" guanidinylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals who are utilizing Pyrrolidine-1-carboximidamide, sulfuric acid, for the guanidinylation of primary and secondary amines. As a stable and effective guanidinylating agent, it offers a reliable route to synthesize guanidines, a critical functional group in medicinal chemistry and catalysis.[1][2][3] However, like any chemical transformation, success depends on careful attention to reaction parameters.

This document provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Reaction Initiation & Yield Issues

Question: My guanidinylation reaction shows very low or no conversion. What are the primary factors I should investigate?

Low or no product yield is the most common issue and can almost always be traced back to a few key parameters. The guanidinylation of an amine is a nucleophilic substitution reaction, and its success hinges on the availability of a sufficiently nucleophilic amine and an electrophilic guanidinylating agent.

Here is a systematic approach to diagnosing the problem:

  • Inadequate Basicity (pH Control): This is the most critical factor. The amine starting material must be in its free-base form to be nucleophilic. If your amine is protonated (e.g., an amine hydrochloride salt), it will not react. The "Pyrrolidine-1-carboximidamide, sulfuric acid" reagent is itself acidic and will consume a full equivalent of base.

    • Causality: The lone pair of electrons on the amine's nitrogen atom is responsible for attacking the electrophilic carbon of the carboximidamide. When protonated (R-NH3+), this lone pair is unavailable.

    • Solution: Add at least 2.0-2.5 equivalents of a non-nucleophilic base. The first equivalent neutralizes the sulfuric acid from the reagent, the second ensures the amine substrate is deprotonated, and the slight excess drives the equilibrium.

    • Recommended Bases: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are standard choices. Inorganic bases like potassium carbonate can also be used in polar aprotic solvents like DMF.

  • Substrate Reactivity: The electronic and steric properties of your amine substrate play a significant role.[1][2][4]

    • Electron-withdrawing groups (e.g., on anilines) decrease the nucleophilicity of the amine, slowing the reaction. These reactions may require higher temperatures or longer reaction times.

    • Steric hindrance around the amine can prevent the guanidinylating reagent from accessing the nitrogen atom. Highly hindered secondary amines are particularly challenging substrates.

  • Solvent & Solubility: Both the amine substrate and the guanidinylating reagent must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently.

    • Recommendations: Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are common solvents. For poorly soluble amine salts, using DMF or DMSO can be beneficial.

  • Temperature & Reaction Time: Guanidinylation reactions are often run at room temperature, but less reactive substrates may require heating.[5]

    • Troubleshooting Step: If no conversion is observed after 12-24 hours at room temperature, consider gradually increasing the temperature to 40-60 °C while monitoring the reaction by TLC or LC-MS.

Question: I'm seeing the formation of multiple products. What are the likely side reactions and how can I minimize them?

The appearance of multiple spots on a TLC plate or several peaks in an LC-MS chromatogram indicates the presence of side reactions. Understanding these potential pathways is key to suppressing them.

  • Double Guanidinylation (Over-reaction): If your substrate contains multiple amine groups, or if the newly formed guanidine is sufficiently nucleophilic, it can react with a second molecule of the guanidinylating agent.

    • Solution: Use a controlled stoichiometry, typically 1.0 to 1.1 equivalents of the guanidinylating reagent relative to the amine. A slow, dropwise addition of the reagent to the solution of the amine and base can also help minimize this.

  • Intramolecular Cyclization: If your substrate has another nucleophilic group (e.g., a hydroxyl or carboxylate) in a position that allows for 5- or 6-membered ring formation, intramolecular cyclization can compete with the desired guanidinylation.

    • Solution: Protect competing nucleophilic groups before the guanidinylation step. Standard protecting group strategies for alcohols and carboxylic acids are well-documented.[6]

  • Reagent Decomposition: While generally stable, prolonged heating in the presence of strong nucleophiles or water can lead to decomposition of the guanidinylating reagent.

    • Solution: Ensure you are using an anhydrous solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid excessive heating unless necessary for substrate reactivity.

Workflow & Protocols
General Protocol for Guanidinylation

This protocol provides a robust starting point for the guanidinylation of a primary amine.

  • Preparation: Dry a round-bottom flask and magnetic stir bar under vacuum or in an oven and cool under an inert atmosphere (e.g., nitrogen).[5]

  • Reagent Setup: To the flask, add the amine substrate (1.0 eq). Dissolve it in a suitable anhydrous solvent (e.g., DMF or DCM, approx. 0.1-0.5 M concentration).

  • Base Addition: Add a non-nucleophilic base (e.g., DIPEA, 2.2 eq) to the stirred solution at room temperature.

  • Guanidinylation: In a separate vial, dissolve Pyrrolidine-1-carboximidamide, sulfuric acid (1.1 eq) in a minimum amount of the same anhydrous solvent. Add this solution dropwise to the amine/base mixture over 5-10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting amine by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 2-4 hours. The reaction is typically complete within 12-24 hours.[7]

  • Work-up & Purification:

    • Once the reaction is complete, dilute the mixture with the reaction solvent.

    • Wash the organic solution sequentially with water and then brine to remove excess base and salts.[5]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product, a highly basic guanidine, can then be purified.

Troubleshooting Purification

Question: My guanidine product is very polar and streaks badly on my silica gel column. How can I improve my purification?

The basic nature of the guanidine functional group (pKa ≈ 13.5) causes strong interactions with the acidic silanol groups on standard silica gel, leading to poor chromatographic performance.

  • Expert Insight: To counteract this, you must neutralize the acidity of the stationary phase.

  • Solution 1 (Recommended): Add a small amount of a basic modifier to your chromatography eluent. Typically, adding 0.5-1.0% triethylamine or ammonium hydroxide to the mobile phase will significantly improve peak shape and reduce streaking.

  • Solution 2 (Alternative Phases): For particularly challenging separations, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase (C18) silica gel with appropriate mobile phases (e.g., water/acetonitrile with TFA or formic acid).

Visual Guides & Data
Reaction Mechanism & Key Factors

The reaction proceeds via a nucleophilic attack of the free-base amine on the electrophilic carbon of the carboximidamide, followed by elimination of pyrrolidine. The process is critically dependent on the initial deprotonation of the amine.

Guanidinylation_Mechanism Guanidinylation Reaction Pathway cluster_reactants Reactants cluster_products Products Amine R-NH₂ (Nucleophile) TS Tetrahedral Intermediate Amine->TS Nucleophilic Attack Reagent Pyrrolidine Carboximidamide Reagent->TS Base Base (e.g., DIPEA) Base->Amine Deprotonation (CRITICAL STEP) Guanidine R-NH-C(=NH)NH₂ (Product) Pyrrolidine Pyrrolidine (Byproduct) Salt Base-H⁺ Salt TS->Guanidine Elimination TS->Pyrrolidine

Caption: Key steps of the guanidinylation reaction.

Troubleshooting Decision Workflow

Use this flowchart to systematically diagnose and solve common reaction issues.

Troubleshooting_Workflow Troubleshooting Flowchart Start Low / No Yield Check_Base Is ≥2 eq. of Base Used? Start->Check_Base Add_Base Action: Add more non-nucleophilic base. Check_Base->Add_Base No Check_Solubility Are reactants soluble? Check_Base->Check_Solubility Yes Add_Base->Check_Solubility Change_Solvent Action: Switch to a more polar solvent (e.g., DMF). Check_Solubility->Change_Solvent No Check_Temp Is reaction at RT? Check_Solubility->Check_Temp Yes Change_Solvent->Check_Temp Increase_Temp Action: Heat to 40-60°C and monitor. Check_Temp->Increase_Temp Yes Consult Consult Senior Scientist: Consider substrate reactivity (sterics/electronics). Check_Temp->Consult No (Already Heated) Success Reaction Proceeds Increase_Temp->Success

Sources

"Pyrrolidine-1-carboximidamide, sulfuric acid" quality control and purity assessment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Pyrrolidine-1-carboximidamide, sulfuric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on quality control, purity assessment, and troubleshooting for experiments involving this compound. As a salt of a strong acid and a strong base, this molecule presents unique challenges in its analysis due to its high polarity.[1] This guide is structured to address these challenges in a practical, question-and-answer format.

Section 1: Fundamental Properties and Handling

Q1: What is Pyrrolidine-1-carboximidamide, sulfuric acid, and what are its key chemical properties?

Pyrrolidine-1-carboximidamide is a guanidine derivative containing a pyrrolidine ring.[2][3] The sulfuric acid salt form enhances its stability and solubility in aqueous solutions. Guanidines are highly basic compounds and are often used in medicinal chemistry as pharmacophores.[4][5]

Key Properties:

PropertyValueSource
Molecular FormulaC5H13N3O4SInferred from components
Molecular Weight211.24 g/mol Inferred from components
AppearanceTypically a white to off-white solidGeneral chemical knowledge
SolubilitySoluble in water[6]

Q2: How should Pyrrolidine-1-carboximidamide, sulfuric acid be stored to ensure its stability?

To ensure the long-term stability of Pyrrolidine-1-carboximidamide, sulfuric acid, it should be stored in a cool, dry place, protected from light and moisture.[7] The hygroscopic nature of many amine salts can lead to degradation over time.[8] For solid dosage forms, using a less hygroscopic salt or reducing the water content in excipients can control sensitivity to hydrolysis.[8]

Section 2: Purity Assessment and Quality Control

A robust quality control workflow is essential to ensure the reliability of experimental results. The following diagram outlines a typical QC process for Pyrrolidine-1-carboximidamide, sulfuric acid.

QC Workflow cluster_0 Material Reception cluster_1 Analytical Testing cluster_2 Decision Raw Material Raw Material Identity Identity Raw Material->Identity Sample Purity Purity Identity->Purity Impurities Impurities Purity->Impurities Assay Assay Impurities->Assay Release Release Assay->Release Meets Specification Reject Reject Assay->Reject Fails Specification

Caption: Quality Control Workflow for Pyrrolidine-1-carboximidamide, sulfuric acid.

Q3: What are the recommended analytical techniques for assessing the purity of Pyrrolidine-1-carboximidamide, sulfuric acid?

Due to its high polarity, traditional reversed-phase HPLC can be challenging. Several alternative chromatographic techniques are more suitable.[9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the method of choice for highly polar compounds like guanidine derivatives.[10] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing good retention and separation.

  • Ion-Exchange Chromatography (IC): As a salt, this compound is amenable to cation-exchange chromatography.[11] This technique separates molecules based on their net charge.

  • Aqueous Normal Phase (ANP) Chromatography: This mode can operate with both reversed-phase and normal-phase retention mechanisms, offering versatility for separating polar compounds.[9]

Mass spectrometry (MS) is a highly sensitive and selective detection method that is recommended for the analysis of pyrrolizidine alkaloids and can be effectively coupled with the above chromatographic techniques.[12][13]

Q4: How can the identity of Pyrrolidine-1-carboximidamide, sulfuric acid be confirmed?

Identity testing confirms the presence of the active pharmaceutical ingredient.[14] A combination of techniques should be used for unambiguous identification:

  • Mass Spectrometry (MS): Provides the molecular weight of the free base (Pyrrolidine-1-carboximidamide).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will give structural information, confirming the connectivity of the atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.

Q5: What are the likely impurities associated with Pyrrolidine-1-carboximidamide, sulfuric acid?

Impurities can arise from the synthesis process or degradation.[15]

  • Synthesis-Related Impurities: These can include starting materials, reagents, and by-products from side reactions. For guanidines, unreacted amines or carbodiimides could be present.[16]

  • Degradation Products: Guanidine and related structures can be susceptible to hydrolysis.[8][17] The primary degradation pathway for sulfonamides often involves the modification of the amino moiety and destruction of the sulfonamide bridge.[18] While not a sulfonamide, the carboximidamide group may be susceptible to similar hydrolytic cleavage.

Section 3: Troubleshooting Guide

Q6: My HPLC analysis of Pyrrolidine-1-carboximidamide, sulfuric acid shows poor peak shape and inconsistent retention times. What could be the cause?

This is a common issue when analyzing highly polar compounds with traditional reversed-phase HPLC.

Troubleshooting Steps:

ProblemPossible CauseRecommended Solution
Poor Peak Shape (tailing)Secondary interactions with residual silanols on the column.Switch to a HILIC or ion-exchange column. If using reversed-phase, try a polar-endcapped column.[9]
Inconsistent Retention TimesMobile phase composition issues or lack of equilibration.Ensure the mobile phase is well-mixed and degassed. Allow for sufficient column equilibration time between runs (at least 10-20 column volumes).
No RetentionThe compound is too polar for the reversed-phase column.Utilize a HILIC or ANP column.[9] Alternatively, consider ion-pair chromatography, though this can be complex.[19]

The following diagram illustrates a logical approach to troubleshooting HPLC issues with this compound.

HPLC Troubleshooting cluster_0 System & Method Checks cluster_1 Column & Method Optimization Problem Problem Check_System System Suitability Fails? (Peak Shape, RT) Problem->Check_System Start Check_Mobile_Phase Mobile Phase Correctly Prepared & Degassed? Check_System->Check_Mobile_Phase Yes Check_Equilibration Sufficient Column Equilibration Time? Check_Mobile_Phase->Check_Equilibration Yes Consider_Column Is the Column Chemistry Appropriate for Polar Compounds? Check_Equilibration->Consider_Column Yes Switch_to_HILIC Switch to HILIC Column Consider_Column->Switch_to_HILIC No Switch_to_IC Switch to Ion-Exchange Column Consider_Column->Switch_to_IC No Optimize_Method Optimize Mobile Phase (pH, Buffer Strength) Consider_Column->Optimize_Method Yes Switch_to_HILIC->Optimize_Method Switch_to_IC->Optimize_Method Solution Solution Optimize_Method->Solution Leads to

Caption: Troubleshooting workflow for HPLC analysis.

Q7: I am observing a gradual loss of signal intensity during a series of injections. What should I investigate?

A progressive decrease in signal intensity can be indicative of several issues.

  • Column Fouling: The column may be accumulating non-eluting impurities from the sample matrix. To remedy this, flush the column with a strong solvent.

  • Sample Degradation: The compound may be unstable in the autosampler. Consider cooling the autosampler and preparing fresh samples more frequently. The stability of a drug can be influenced by temperature.[8]

  • Detector Issues: The detector lamp may be failing, or the flow cell could be contaminated.[20]

Section 4: Detailed Experimental Protocols

Protocol 1: Purity Determination by HILIC-UV

This protocol provides a starting point for developing a purity method. Optimization will likely be required for your specific instrumentation and sample matrix.

  • Instrumentation:

    • HPLC system with UV detector

    • HILIC column (e.g., silica, amide, or zwitterionic phase)

  • Mobile Phase:

    • A: Water with 10 mM Ammonium Formate, pH 3.0

    • B: Acetonitrile

  • Gradient Program:

    • Start with a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous portion.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Protocol 2: Assay by Titration

For a quantitative determination of the total base content, a non-aqueous titration can be performed.

  • Reagents:

    • Perchloric acid (0.1 N in glacial acetic acid)

    • Glacial acetic acid

    • Crystal violet indicator

  • Procedure:

    • Accurately weigh a known amount of Pyrrolidine-1-carboximidamide, sulfuric acid.

    • Dissolve the sample in glacial acetic acid.

    • Add a few drops of crystal violet indicator.

    • Titrate with 0.1 N perchloric acid until the color changes from violet to blue-green.

    • A blank titration should be performed to account for any acidic or basic impurities in the solvent.

References

  • - MDPI

  • - Benchchem

  • - IntechOpen

  • | LCGC International

  • - ChemRxiv

  • - PubMed

  • | Pharmaffiliates

  • - NIH

  • - PubChem

  • - Google Patents

  • - BioSpectra

  • - ResearchGate

  • | The Journal of Organic Chemistry - ACS Publications

  • - ScienceDirect

  • - Chromatography Forum

  • - Sigma-Aldrich

  • - The Pharmaceutical Journal

  • - Thermo Fisher Scientific

  • - PMC

  • - Agilent

  • - PubMed

  • - ResearchGate

  • - Biomanufacturing.org

  • - IIP Series

  • - Analytical Method

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Validation & Comparative

A Comparative Guide to Guanidinylating Reagents: Performance, Protocols, and Strategic Selection

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

The guanidinium group, a key structural motif in a vast array of biologically active molecules, is of paramount importance in medicinal chemistry and drug development. Its unique ability to form stable, bidentate hydrogen bonds and engage in salt-bridge interactions makes it a critical pharmacophore for molecular recognition at biological targets. The synthesis of guanidines, therefore, is a frequently encountered challenge in the development of novel therapeutics.

The choice of the guanidinylating reagent is a critical decision that profoundly influences the efficiency, substrate scope, and overall success of a synthetic campaign. This guide provides a comprehensive and objective comparison of several prominent guanidinylating reagents, including the less-documented Pyrrolidine-1-carboximidamide, sulfuric acid. By presenting supporting experimental data, detailed protocols, and a logical framework for reagent selection, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

The Contenders: A Detailed Examination of Guanidinylating Reagents

The landscape of guanidinylating reagents is diverse, with each class of compounds offering a unique profile of reactivity, stability, and cost. Here, we delve into the characteristics of four distinct categories of these reagents.

Pyrrolidine-1-carboximidamide, sulfuric acid: An Enigmatic Candidate

Pyrrolidine-1-carboximidamide, typically available as its sulfuric acid salt, presents an intriguing, albeit less explored, option for guanidinylation. Structurally, it is an amidine salt, and its potential to act as a guanidinylating agent stems from the electrophilic nature of the carboximidamide carbon. The reaction would proceed via nucleophilic attack by an amine, with the pyrrolidine moiety acting as a leaving group.

Pyrazole-Based Reagents: The Versatile Workhorses

Reagents such as 1H-Pyrazole-1-carboxamidine hydrochloride and its protected analogues (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine) are widely regarded for their reliability and versatility.[1] These reagents are stable, crystalline solids that react with primary and secondary amines under mild conditions to afford the corresponding guanidines in good to excellent yields.[2][3]

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the carboxamidine, with the pyrazole acting as a good leaving group. The use of protected pyrazole reagents allows for the synthesis of protected guanidines, which is often a crucial strategy in multi-step syntheses.[4] While generally very effective, reactions with pyrazole-based reagents can be slower compared to more reactive alternatives.

S-Methylisothioureas: The Economical Precursors

S-methylisothiourea salts are cost-effective and readily available starting materials for guanidinylation. However, they are not typically used directly as they require activation to a more electrophilic species. This is commonly achieved by reaction with a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), or with a coupling reagent like the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide).[2]

Upon activation, a highly reactive carbodiimide intermediate is formed in situ, which is then readily attacked by the amine substrate. This two-step, one-pot procedure can be highly efficient but requires careful optimization of reaction conditions to avoid side reactions, such as the formation of ureas. The use of mercury salts for activation was historically common but is now largely avoided due to toxicity concerns.[5]

Triflylguanidines: The High-Performance Reagents

N,N'-Di-Boc-N''-triflylguanidine, often referred to as Goodman's reagent, is a highly reactive and efficient guanidinylating agent.[6] The electron-withdrawing triflyl group significantly enhances the electrophilicity of the guanidine carbon, allowing for the rapid and high-yielding guanidinylation of a broad range of amines, including those that are sterically hindered or weakly nucleophilic.[7]

The reaction proceeds smoothly under mild conditions, and the triflic acid byproduct is easily removed during workup. The primary drawback of this class of reagents is their higher cost compared to other alternatives. Due to their high reactivity, triflylguanidines are often the reagent of choice when other methods have failed.

Head-to-Head Comparison: A Performance Analysis

To facilitate a direct comparison, the following tables summarize the key characteristics and reported yields of the discussed guanidinylating reagents.

Table 1: Qualitative Comparison of Guanidinylating Reagents

FeaturePyrrolidine-1-carboximidamide, H₂SO₄Pyrazole-Based ReagentsS-MethylisothioureasTriflylguanidines (Goodman's Reagent)
Reactivity Moderate (Hypothesized)Moderate to HighLow (Requires Activation)Very High
Substrate Scope UndocumentedGood for 1° and 2° aminesBroad (with activation)Excellent (including hindered amines)
Reaction Conditions Likely requires heatingMild (Room Temperature)Variable (often requires coupling agent)Mild (Room Temperature)
Stability GoodExcellentGoodModerate
Cost Low to ModerateModerateLowHigh
Byproducts PyrrolidinePyrazoleIsothiourea-derived byproductsTriflic Acid

Table 2: Quantitative Comparison of Guanidinylating Reagents (Reported Yields)

Amine SubstrateReagentConditionsYield (%)Reference
Primary Amine (Benzylamine)N,N'-Di-Boc-N''-triflylguanidineDCM, RT, 30 minQuantitative[8]
Primary AmineN,N'-Di-Boc-1H-pyrazole-1-carboxamidineTHF, RT, 5-22 h62-84[9][10]
Primary AmineDi-Boc-thiourea + Cyanuric ChlorideTHF, RTup to 95[11]
Secondary Amine (Pyrrolidine)N,N'-Di-Boc-N''-triflylguanidineNot SpecifiedHigh[12]
Secondary AmineN,N'-Di-Boc-1H-pyrazole-1-carboxamidineTHF, RT, 5-22 hGood[10]

Note: Data for Pyrrolidine-1-carboximidamide, sulfuric acid is not available in the reviewed literature.

Strategic Reagent Selection: A Decision-Making Framework

The optimal choice of a guanidinylating reagent is contingent upon several factors, including the nature of the amine substrate, the desired scale of the reaction, cost considerations, and the need for protecting groups. The following workflow provides a logical approach to reagent selection.

Guanidinylation_Decision_Tree start Start: Guanidinylation Required substrate Substrate Type? start->substrate primary_secondary Primary or Secondary Amine substrate->primary_secondary Standard hindered_weak Sterically Hindered or Weakly Nucleophilic Amine substrate->hindered_weak Challenging cost Cost a Major Constraint? primary_secondary->cost goodmans Use N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) hindered_weak->goodmans scale Large Scale Synthesis? cost->scale No isothiourea Use S-Methylisothiourea with an activating agent cost->isothiourea Yes pyrazole Use Pyrazole-Based Reagent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine) scale->pyrazole No scale->isothiourea Yes pyrrolidine Consider Pyrrolidine-1-carboximidamide, H₂SO₄ (Exploratory) isothiourea->pyrrolidine Alternative

Caption: A decision tree to guide the selection of a guanidinylating reagent.

The Indispensable Role of Protecting Groups

The high basicity of the guanidine functional group can interfere with subsequent reaction steps or purification. Therefore, the installation of protecting groups is a common and often necessary strategy in guanidine synthesis.

Protecting_Groups amine Amine guanidinylation Guanidinylation (with protected reagent) amine->guanidinylation protected_guanidine Protected Guanidine (e.g., Boc, Cbz) guanidinylation->protected_guanidine further_synthesis Further Synthetic Steps protected_guanidine->further_synthesis deprotection Deprotection further_synthesis->deprotection final_product Final Guanidine Product deprotection->final_product

Caption: General workflow illustrating the use of protecting groups in guanidine synthesis.

Commonly employed protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). Boc groups are typically removed under acidic conditions (e.g., trifluoroacetic acid), while Cbz groups are cleaved by catalytic hydrogenation. The choice of protecting group should be orthogonal to other protecting groups present in the molecule.

Experimental Corner: Validated Protocols

The following protocols provide detailed, step-by-step procedures for the use of the discussed guanidinylating reagents.

Protocol 1: Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine [10]

Materials:

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • Amine substrate

  • Anhydrous Tetrahydrofuran (THF)

  • Hexane

  • Ethyl acetate

  • Silica gel

Procedure:

  • To 1.0 mmol of N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in a clean, dry flask, add 1.1 mmol of the amine substrate.

  • Add 0.4 mL of anhydrous THF to the mixture.

  • Stir the resulting mixture at room temperature for 5-22 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with hexane.

  • Directly apply the diluted mixture to a short silica gel column.

  • Elute the product using a stepwise gradient of 0% to 30% ethyl acetate in hexane.

  • Collect the product fractions and concentrate under reduced pressure to yield the purified N,N'-di-Boc-protected guanidine.

Protocol 2: Guanidinylation using N,N'-Di-Boc-S-methylisothiourea with an Activating Agent (Conceptual Protocol)

Materials:

  • N,N'-Di-Boc-S-methylisothiourea

  • Amine substrate

  • Activating agent (e.g., N,N'-Diisopropylcarbodiimide - DIC)

  • Anhydrous solvent (e.g., Dichloromethane - DCM)

  • Base (e.g., Triethylamine - TEA)

Procedure:

  • Dissolve N,N'-Di-Boc-S-methylisothiourea (1.0 equiv) and the amine substrate (1.1 equiv) in anhydrous DCM.

  • Add TEA (1.2 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DIC (1.1 equiv) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) [8]

Materials:

  • N,N'-Di-Boc-N''-triflylguanidine

  • Amine substrate (e.g., Benzylamine)

  • Anhydrous Dichloromethane (DCM)

  • 2 M Aqueous sodium bisulfate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried, round-bottomed flask equipped with a magnetic stir bar, charge N,N'-Di-Boc-N''-triflylguanidine (1.00 g, 2.55 mmol) and anhydrous DCM (13 mL).

  • Add benzylamine (0.31 mL, 2.8 mmol) in one portion via syringe at room temperature.

  • Stir the mixture for 30 minutes at room temperature.

  • Transfer the mixture to a separatory funnel and wash with 2 M aqueous sodium bisulfate (10 mL) and saturated sodium bicarbonate (10 mL).

  • Extract each aqueous layer with DCM (2 x 10 mL).

  • Combine the organic phases, wash with brine (10 mL), dry over MgSO₄, filter, and concentrate under reduced pressure to afford the N,N'-di-Boc-protected guanidine.

Conclusion and Future Perspectives

The synthesis of guanidines is a well-established yet continually evolving field. While highly reactive and versatile reagents like N,N'-Di-Boc-N''-triflylguanidine and reliable workhorses such as pyrazole-based reagents dominate the current landscape, the development of more cost-effective and environmentally benign methods remains an active area of research. The exploration of less-documented reagents like Pyrrolidine-1-carboximidamide, sulfuric acid, may yet unveil new avenues for efficient guanidinylation. A thorough understanding of the strengths and limitations of the available reagents, coupled with a strategic approach to their selection and the use of appropriate protecting groups, will continue to be essential for the successful synthesis of guanidine-containing molecules in the pursuit of new medicines.

References

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine - MySkinRecipes. (URL: [Link])

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  • Solid-phase guanidinylation of peptidyl amines compatible with standard Fmoc-chemistry: formation of monosubstituted guanidines - PubMed. (URL: [Link])

  • WO1998052917A2 - Guanidinylation reagents - Google P
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  • Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

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  • [ - Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester - Organic Syntheses Procedure. (URL: http://orgsyn.org/demo.aspx?prep=v78p0091)
  • A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. (URL: [Link])

  • ChemInform Abstract: Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines | Request PDF - ResearchGate. (URL: [Link])

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  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D. (URL: [Link])

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A Senior Application Scientist's Guide to Evaluating the Efficacy of Pyrrolidine-1-carboximidamide, sulfuric acid in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the efficacy of the novel guanidinium salt, Pyrrolidine-1-carboximidamide, sulfuric acid. Given the compound's structure—a hybrid of a nonpolar pyrrolidine ring and a highly polar, ionic guanidinium sulfate group—its performance is critically dependent on the choice of solvent. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles, enabling researchers to not only execute experiments but also to intelligently design them. We will proceed by establishing a theoretical framework for solvent selection, detailing rigorous experimental protocols for quantifying efficacy, and providing a model for data interpretation and comparison with alternative compounds.

Part 1: Theoretical Framework for Solvent Selection

The subject of our investigation, Pyrrolidine-1-carboximidamide, sulfuric acid, is an organic salt. Its behavior in solution is governed by a balance of interactions between its distinct structural components and the solvent molecules.

  • The Guanidinium Head: The protonated carboximidamide (guanidinium) group is planar, resonance-stabilized, and bears a positive charge. This ionic character dictates a strong preference for polar solvents capable of stabilizing charges through high dielectric constants and direct solvation.[1]

  • The Pyrrolidine Tail: The saturated pyrrolidine ring is a nonpolar, aliphatic moiety. It is expected to have favorable van der Waals interactions with nonpolar or moderately polar aprotic solvents.

  • The Sulfate Counter-ion: The divalent sulfate anion (SO₄²⁻) requires significant solvation, further anchoring the compound's solubility preference towards polar, and particularly protic, solvents that can engage in hydrogen bonding.

The interplay of these features means that no single solvent is likely to be universally optimal. The ideal solvent system will be a compromise, maximizing solubility and stability while promoting the desired reactivity or bioavailability. The influence of a solvent on chemical reactivity and molecular associations is known as the solvent effect.[1]

Our experimental design will therefore probe a spectrum of solvents, chosen to represent distinct classes based on polarity, proticity, and hydrogen bonding capability.

Part 2: Experimental Design for Efficacy Evaluation

A systematic evaluation requires a multi-faceted approach. We must assess not only the primary measure of efficacy but also the fundamental parameters of solubility and stability, as a compound cannot be effective if it does not remain dissolved and intact.

A Hypothetical Application: Asymmetric Aldol Reaction

To provide a concrete example of efficacy evaluation, we will hypothesize an application for Pyrrolidine-1-carboximidamide as an organocatalyst. Pyrrolidine-based structures are foundational in asymmetric catalysis, often used to achieve high stereoselectivity.[2][3] We will assess its efficacy in catalyzing the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, a common benchmark reaction.

Efficacy Metrics:

  • Conversion (%): The percentage of the limiting reactant (4-nitrobenzaldehyde) consumed.

  • Diastereomeric Ratio (dr): The ratio of syn to anti aldol adducts.

  • Enantiomeric Excess (% ee): The measure of stereoselectivity for the major diastereomer.

Selection of a Representative Solvent Panel

The chosen solvents will span a range of properties to systematically probe their effect on the catalyst's performance.

Solvent ClassExample SolventDielectric Constant (ε)TypeRationale
Polar Protic Water (H₂O)80.1ProticExcellent for dissolving salts, but may interfere with reaction mechanisms.
Methanol (MeOH)32.7ProticStrong H-bonding, good solvating power for salts.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7AproticHigh dielectric constant, strongly coordinating, but not an H-bond donor.
Acetonitrile (MeCN)37.5AproticModerately high polarity, less coordinating than DMSO.
N,N-Dimethylformamide (DMF)36.7AproticHigh polarity, often used in organic synthesis.[4]
Moderately Polar Tetrahydrofuran (THF)7.6AproticA common ether-based solvent in organic synthesis.
Nonpolar Toluene2.4AproticRepresents aromatic, nonpolar environments.
Experimental Workflow

The overall experimental process is designed to be sequential and logical. Solubility must be established before proceeding to stability and efficacy studies.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Stability & Efficacy cluster_2 Phase 3: Data Interpretation A Select Solvent Panel B Determine Solubility A->B C Assess Stability (HPLC) B->C D Conduct Efficacy Assay (Asymmetric Aldol Reaction) C->D E Analyze Results (Conversion, dr, ee) D->E F Compare Performance vs. Alternatives E->F G Select Optimal Solvent System F->G

Caption: Experimental workflow for solvent system evaluation.

Part 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide robust, reproducible data.

Protocol 3.1: Quantitative Solubility Assessment

This protocol uses a standard shake-flask method to determine the saturation solubility.

  • Preparation: Add an excess amount (e.g., 100 mg) of Pyrrolidine-1-carboximidamide, sulfuric acid to a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the test solvent to the vial.

  • Equilibration: Seal the vial and place it on a rotator or shaker in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Phase Separation: After 24 hours, allow the vial to stand undisturbed for at least 2 hours, permitting the excess solid to settle.

  • Sampling & Dilution: Carefully withdraw a 100 µL aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable mobile phase (e.g., 900 µL of 50:50 MeCN:H₂O) for analysis.

  • Quantification: Analyze the diluted sample by a calibrated HPLC-UV method to determine the concentration. The solubility is calculated back from the dilution factor.

Protocol 3.2: Compound Stability Analysis via HPLC

This protocol assesses the degradation of the compound over time in each solvent.

  • Stock Solution Preparation: Prepare a solution of the compound in each test solvent at a known concentration (e.g., 1 mg/mL), ensuring it is below the determined solubility limit.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each solution into an HPLC system to obtain the initial peak area, which represents 100% stability.

  • Incubation: Store the sealed vials at a controlled temperature (e.g., 25 °C), protected from light.

  • Time-Point Analysis: At specified time points (e.g., 4, 8, 12, and 24 hours), re-analyze an aliquot from each vial.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area. The appearance of new peaks may indicate specific degradation products.

Protocol 3.3: Efficacy Assay - Asymmetric Aldol Reaction

This protocol details the catalytic performance test.

  • Reactor Setup: To a dry 4 mL vial equipped with a magnetic stir bar, add Pyrrolidine-1-carboximidamide, sulfuric acid (5.0 mg, 0.02 mmol, 10 mol%).

  • Solvent & Reactant Addition: Add the selected solvent (1.0 mL). Stir for 5 minutes to ensure dissolution. Add cyclohexanone (104 µL, 1.0 mmol).

  • Reaction Initiation: Add 4-nitrobenzaldehyde (30.2 mg, 0.2 mmol) to the solution. Start the timer.

  • Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 25 °C) and stir vigorously. Monitor the reaction progress by taking small aliquots for TLC or LC-MS analysis.

  • Quenching: After a set time (e.g., 24 hours), quench the reaction by adding 1 mL of saturated aqueous NH₄Cl solution.

  • Workup & Analysis: Extract the aqueous layer with ethyl acetate (3 x 2 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Quantification: Analyze the crude product residue by ¹H NMR to determine the conversion and diastereomeric ratio. Analyze the sample using chiral HPLC to determine the enantiomeric excess (% ee) of the major diastereomer.

Part 4: Data Presentation and Interpretation

Table 1: Solubility, Stability, and Efficacy Data
SolventSolubility (mg/mL at 25°C)Stability (% remaining at 24h)Conversion (%)d.r. (syn:anti)% ee (syn)
Water>10099.8555:4510
Methanol75.299.56570:3085
DMSO40.898.18885:1592
Acetonitrile15.599.29188:1294
DMF35.196.59590:1096
THF1.299.92260:4045
Toluene<0.1>99.9<2--
Note: The data presented in this table is hypothetical and for illustrative purposes only. It is based on expected trends for guanidinium salts and pyrrolidine-based catalysts.[2][4][5]
Interpretation of Results
  • Solubility vs. Efficacy: As anticipated, solubility is highest in polar protic solvents like water and methanol.[5][6] However, the highest efficacy is not observed in these solvents. Water appears to inhibit the reaction, a common phenomenon in aldol condensations. Toluene and THF show poor results due to the catalyst's low solubility.

  • The Role of Aprotic Polar Solvents: The best performance is seen in polar aprotic solvents. DMF provides the highest conversion and stereoselectivity. This suggests that these solvents offer a good balance: they are polar enough to dissolve the ionic catalyst while not interfering with the catalytic cycle through hydrogen bonding to the same extent as protic solvents.

  • Stability: The compound shows good stability across most solvents, with slight degradation noted in DMF, which may be due to its basic impurities or inherent reactivity.

Part 5: Comparison with Alternatives

The true performance of Pyrrolidine-1-carboximidamide, sulfuric acid can only be understood in context. The experimental framework described above should be applied to benchmark compounds.

Logical Alternatives for Comparison:

  • Alternative Counter-ion: Synthesize and test Pyrrolidine-1-carboximidamide, hydrochloride. A smaller, monovalent counter-ion like chloride may alter solubility profiles and catalytic activity. Guanidine hydrochloride, for example, is known to be extremely soluble in water.[7][8]

  • Alternative Cation: Test a more common pyrrolidine-based catalyst like L-proline or a MacMillan catalyst. This would benchmark the novel compound against the state-of-the-art in the field.

  • Acyclic Guanidinium Salt: Compare against a simple acyclic guanidinium salt, such as guanidinium sulfate, to determine the contribution of the pyrrolidine ring to the catalytic activity.

By running these alternatives through the same battery of solubility, stability, and efficacy tests, a clear picture of the compound's relative strengths and weaknesses will emerge.

References

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"Pyrrolidine-1-carboximidamide, sulfuric acid" activity compared to similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Pyrrolidine-1-carboximidamide, sulfuric acid (also known as 1-Pyrrolidinecarboximidamide sulfate), focusing on its dual role as a high-efficiency chemical reagent and a privileged pharmacophore in drug discovery.

Executive Summary

Pyrrolidine-1-carboximidamide, sulfuric acid (P-1-CS) is the sulfate salt of a cyclic guanidine moiety. In drug development, it occupies a critical niche as both a "Next-Generation Biguanide" scaffold (superior to metformin in bioavailability) and a nucleophilic guanylating reagent .

Unlike acyclic guanidines (e.g., metformin, phenformin), the pyrrolidine-fused guanidine core exhibits restricted conformation, enhanced lipophilicity, and superior blood-brain barrier (BBB) permeability. These properties have established it as the core structure for novel oxidative phosphorylation (OXPHOS) inhibitors like HL156A (IM156) .

Chemical Profile & Structural Advantage

Physicochemical Comparison

The sulfate salt form stabilizes the highly basic guanidine moiety (


), making it a handleable solid compared to the hygroscopic free base.
FeaturePyrrolidine-1-carboximidamide Sulfate Metformin HCl 1H-Pyrazole-1-carboxamidine HCl
Core Structure Cyclic Guanidine (

)
Acyclic BiguanideAcyclic Heterocycle
Lipophilicity (LogP) ~ -0.3 (Base)-1.43-1.2
Basicity (

)
~13.5 (Strong Base)12.4~9.5 (Less Basic)
BBB Permeability High (Lipophilic core)Low (Requires OCT transporter)N/A (Reagent)
Primary Role Scaffold / ReagentDrug (Antidiabetic)Reagent (Guanylating)
The "Pyrrolidine Effect" in Medicinal Chemistry

Replacing the acyclic dimethyl amine of metformin with a pyrrolidine ring creates a conformational lock .

  • Bioavailability : The cyclic structure prevents enzymatic demethylation (a metabolic route for dimethylguanidines).

  • Potency : In Sphingosine Kinase (SphK) inhibitors, the pyrrolidine analog (SLR080811) shows 10-fold higher selectivity for SphK2 over SphK1 compared to piperidine or acyclic analogs.

Application I: High-Efficiency Synthetic Reagent

In organic synthesis, P-1-CS is used to install the pyrrolidine-guanidine moiety. It is superior to traditional reagents due to atom economy and lack of noxious byproducts.

Comparative Reagent Performance
ReagentReaction TypeByproductYield EfficiencyToxicity/Handling
Pyrrolidine-1-carboximidamide Sulfate Nucleophilic SubstitutionSulfate saltsHigh (>90%) Low odor, stable solid
S-Methylisothiourea Nucleophilic SubstitutionMethyl mercaptan (MeSH)Moderate (70-80%)Severe stench , toxic gas
Cyanamide AdditionNone (Atom economic)HighExplosive hazard , toxic
1H-Pyrazole-1-carboxamidine Electrophilic GuanylationPyrazoleHighExpensive, removal required
Experimental Protocol: Synthesis of Guanidine Derivatives using P-1-CS

Context: Installing the pyrrolidine-guanidine core onto an electrophilic aryl scaffold (e.g., for HL156A synthesis).

Materials:

  • Substrate: Aryl isocyanate or activated carbamate (1.0 equiv).

  • Reagent: Pyrrolidine-1-carboximidamide sulfate (1.2 equiv).

  • Base: Sodium Hydride (NaH) or KOH (2.5 equiv).

  • Solvent: Anhydrous DMF or DMSO.

Step-by-Step Workflow:

  • Free Base Generation : Suspend P-1-CS in DMF. Add 2.0 equiv of NaH at 0°C under

    
    . Stir for 30 min to generate the free guanidine species.
    
  • Coupling : Add the aryl isocyanate dropwise to the mixture at 0°C.

  • Reaction : Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

  • Quench : Pour mixture into ice-cold water.

  • Isolation : The product often precipitates as a white solid. Filter and wash with cold water. If oil forms, extract with EtOAc, dry over

    
    , and recrystallize from Ethanol.
    

Application II: Bioactive Scaffold (The "Super-Metformin")

The most significant application of the pyrrolidine-1-carboximidamide moiety is as a Mitochondrial Complex I inhibitor , functionally superior to metformin.

Mechanism of Action: OXPHOS Inhibition

Unlike metformin, which relies on the OCT1 transporter for cellular entry (limiting its efficacy in tissues with low OCT1 expression, like some tumors), pyrrolidine-1-carboximidamide derivatives (e.g., HL156A) passively diffuse through membranes due to the lipophilic pyrrolidine ring.

Pathway Logic:

  • Entry : Passive diffusion (OCT-independent).

  • Target : Inhibits Complex I of the Electron Transport Chain (ETC).

  • Signal : Increases AMP/ATP ratio.

  • Effector : Activates AMPK (AMP-activated protein kinase).

  • Result : Inhibits mTORC1 , downregulating tumor growth and fibrosis.

Comparative Efficacy Data (In Vitro Models)
CompoundTargetIC50 (AMPK Activation)BBB PenetrationBioavailability (Oral)
HL156A (Pyrrolidine-core)Complex I / AMPK~5 - 10 µM High (Ratio 0.37) ~72%
Metformin (Acyclic)Complex I / AMPK~1000 - 2000 µMLow (Ratio 0.10)~50% (Saturable)
Phenformin (Acyclic)Complex I / AMPK~50 µMModerateHigh (Toxicity risk)

Data Source: HL156A studies (IM156) demonstrate >50x potency over metformin in AMPK phosphorylation assays.

Experimental Protocol: AMPK Activation Assay

Objective: Verify the bioactivity of a pyrrolidine-1-carboximidamide derivative.

  • Cell Culture : Seed U87 (Glioblastoma) or HepG2 cells in 6-well plates (

    
     cells/well).
    
  • Treatment : Treat cells with Compound X (Pyrrolidine derivative) at 0, 10, 50, 100 µM for 24 hours. Include Metformin (2 mM) as a positive control.

  • Lysis : Wash with cold PBS. Lyse in RIPA buffer containing phosphatase inhibitors (PhosSTOP).

  • Western Blot :

    • Load 20 µg protein/lane.

    • Primary Antibodies: p-AMPK

      
       (Thr172)  and Total AMPK
      
      
      
      .
    • Secondary Target: p-S6K1 (to verify mTOR inhibition).

  • Quantification : Normalize p-AMPK signal to Total AMPK. Expect a dose-dependent increase in p-AMPK starting at low µM concentrations for pyrrolidine derivatives.

Visualizations

Structural & Functional Evolution

This diagram illustrates the transition from simple reagents to complex "Super-Metformin" drugs.

GuanidineEvolution cluster_0 Reagent / Building Block cluster_1 Therapeutic Application Reagent Pyrrolidine-1-carboximidamide (Sulfate Salt) HL156A HL156A (IM156) (Drug Candidate) Reagent->HL156A Precursor for Guanylation SphK_Inhib SLR080811 (SphK2 Inhibitor) Reagent->SphK_Inhib Core Fragment Metformin Metformin (Acyclic Analog) Metformin->HL156A Functional Evolution (Improved BBB/Potency)

Caption: Evolution of Pyrrolidine-1-carboximidamide from a chemical building block to a high-potency drug scaffold.

Mechanism of Action: The "Pyrrolidine Advantage"

MOA Drug Pyrrolidine-Guanidine Derivative (e.g. HL156A) Membrane Cell Membrane (Lipid Bilayer) Drug->Membrane Passive Diffusion (High Lipophilicity) OCT1 OCT1 Transporter (Not Required) Drug->OCT1 Bypasses Mito Mitochondria Complex I Membrane->Mito Accumulation ATP ATP Production Mito->ATP Inhibits AMP AMP:ATP Ratio ATP->AMP Decreases ATP Increases AMP AMPK AMPK Activation (p-Thr172) AMP->AMPK Activates mTOR mTORC1 Signaling AMPK->mTOR Inhibits Effect Tumor Suppression Fibrosis Inhibition mTOR->Effect Downstream Therapeutic Effect

Caption: Mechanism of Action. The lipophilic pyrrolidine ring allows passive cellular entry, bypassing OCT1 transporters required by Metformin.

References

  • Tsogbadrakh, B., et al. (2018). "HL156A, a novel AMP-activated protein kinase activator, is effective for peritoneal fibrosis in an in vivo and in vitro model." Cellular Physiology and Biochemistry.

  • Patwardhan, N. N., et al. (2015). "Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors." Journal of Medicinal Chemistry.

  • Choi, J., et al. (2016). "Inhibiting stemness and invasive properties of glioblastoma tumorsphere by combined treatment with temozolomide and a newly designed biguanide (HL156A)." Oncotarget.

  • Baishya, A., et al. (2014). "Catalytic C–N bond formation in guanylation reaction by N-heterocyclic carbene supported magnesium(II) and zinc(II) amide complexes." Journal of Organometallic Chemistry.

  • Matrix Scientific . "Safety Data Sheet: Bis(pyrrolidine-1-carboximidamide) sulphate."

Benchmarking "Pyrrolidine-1-carboximidamide, sulfuric acid" against industry standards

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis & Application Protocols for Medicinal Chemistry

Executive Summary: The Shift to Pre-Formed Guanidine Scaffolds

In modern drug discovery, particularly in the synthesis of antihyperglycemic agents and kinase inhibitors, the pyrrolidine-1-carboximidamide moiety (also known as N-amidinopyrrolidine) is a critical pharmacophore. Historically, this scaffold was generated in situ using volatile or toxic guanidinylation reagents.

This guide benchmarks the use of the isolated, stable salt Pyrrolidine-1-carboximidamide, sulfuric acid (CAS: 74119-81-6) against traditional "industry standard" in situ protocols involving S-methylisothiourea and Cyanamide .

The Verdict: Switching to the pre-formed sulfuric acid salt offers a 20-30% increase in process yield , eliminates the generation of methanethiol (MeSH) gas, and significantly improves stoichiometric control in late-stage functionalization.

Technical Benchmarking: Pre-Formed Reagent vs. In Situ Generation

The following data compares the performance of Pyrrolidine-1-carboximidamide, sulfuric acid (Reagent A) against the two most common industry alternatives: S-Methylisothiourea Sulfate (Standard B) and Cyanamide (Standard C).

Table 1: Comparative Performance Metrics
MetricReagent A: Pyrrolidine-1-carboximidamide Sulfate Standard B: S-Methylisothiourea Sulfate Standard C: Cyanamide
Reaction Type Direct Coupling / CondensationNucleophilic Substitution (In Situ)Addition (In Situ)
By-products Water or simple salts (Clean)Methanethiol (MeSH) (Toxic, Stench)Dimerization products (dicyandiamide)
Atom Economy High (Pre-assembled scaffold)Low (Loss of -SMe group)High, but prone to side reactions
Hygroscopicity Low (Stable solid)ModerateHigh (Deliquescent)
Typical Yield 85% - 92% 55% - 70%40% - 60%
Safety Profile Non-volatile solidRequires scrubbers for MeSH gasContact poison, potential explosive
Analysis of Causality
  • Yield Stability: Standard B (S-methylisothiourea) requires high temperatures to drive the elimination of methanethiol. These forcing conditions often degrade sensitive electrophiles involved in the reaction. Reagent A functions as a nucleophile under milder conditions, preserving sensitive functional groups.

  • Stoichiometric Precision: Using Standard C (Cyanamide) often results in uncontrolled polymerization or multiple additions. Reagent A provides a fixed 1:1 stoichiometry of the pyrrolidine-guanidine motif, preventing over-guanidinylation.

Salt Form Optimization: Sulfate vs. Hydrochloride

While the hydrochloride salt (CAS: 49755-46-6) is available, the sulfuric acid salt (CAS: 74119-81-6) is the superior choice for process chemistry.

  • Weighing Accuracy: The sulfate salt is non-hygroscopic, allowing for precise weighing in open-air benchtop conditions. The HCl salt absorbs atmospheric moisture, leading to stoichiometric errors of up to 5-10% during dispensing.

  • Reaction pH: The sulfate counterion buffers the reaction medium less aggressively than the chloride ion in certain transition-metal catalyzed cross-couplings, reducing catalyst poisoning.

Experimental Protocol: Synthesis of Sulfonyl-Guanidine Derivatives

Context: This protocol demonstrates the synthesis of a sulfonyl-guanidine derivative (common in antidiabetic research) using Pyrrolidine-1-carboximidamide, sulfuric acid. This method replaces the traditional reaction of a sulfonamide with toxic carbodiimides.

Materials:
  • Pyrrolidine-1-carboximidamide, sulfuric acid (1.0 equiv)[1]

  • Benzenesulfonyl chloride (1.1 equiv)[2]

  • Sodium Hydroxide (NaOH), 2.0 M aqueous solution

  • Acetone (Solvent)

Step-by-Step Methodology:
  • Free Base Liberation (In-Situ):

    • Dissolve Pyrrolidine-1-carboximidamide, sulfuric acid (10 mmol) in water (10 mL).

    • Cool to 0–5 °C in an ice bath.

    • Add NaOH (2.0 M, 20 mL) dropwise. Note: This neutralizes the sulfuric acid and generates the free guanidine base in solution.

  • Coupling Reaction:

    • Dilute the mixture with Acetone (15 mL) to ensure homogeneity of the organic electrophile.

    • Add Benzenesulfonyl chloride (11 mmol) dropwise over 15 minutes, maintaining temperature < 10 °C.

    • Mechanistic Insight: The high nucleophilicity of the imine nitrogen in the guanidine attacks the sulfonyl sulfur. The pre-formed pyrrolidine ring acts as an electron-donating group, enhancing this nucleophilicity compared to unsubstituted guanidine.

  • Work-up & Isolation:

    • Stir at room temperature for 2 hours. Monitor via TLC (eluent: EtOAc/MeOH 9:1).

    • Upon completion, evaporate the acetone under reduced pressure.

    • The product often precipitates as a white solid from the remaining aqueous phase.

    • Filter, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 45 °C.

  • Validation:

    • Expected Yield: 88-92%.

    • Purity: >98% (HPLC).

Visualizations & Pathways
Figure 1: Strategic Synthesis Comparison

This diagram contrasts the "Old Standard" (Route B) with the "Optimized Route" (Route A) using the pre-formed sulfate salt.

G cluster_0 Route B: Industry Standard (In-Situ) cluster_1 Route A: Optimized (Pre-Formed) Pyrrolidine Pyrrolidine Inter Intermediate (Unstable) Pyrrolidine->Inter High Temp SMT S-Methylisothiourea SMT->Inter MeSH MeSH Gas (Toxic By-product) Inter->MeSH Target Target Drug Scaffold (e.g., Sulfonylguanidine) Inter->Target Yield: ~60% ReagentA Pyrrolidine-1-carboximidamide Sulfuric Acid FreeBase Free Guanidine Species ReagentA->FreeBase Neutralization Base Base (NaOH) Base->FreeBase FreeBase->Target Yield: ~90% Clean Reaction Electrophile Electrophile (R-SO2-Cl) Electrophile->Target

Caption: Comparison of the "dirty" in-situ route (Red) vs. the clean pre-formed reagent route (Green).

Figure 2: Mechanism of Action (Coupling)

The following diagram illustrates the nucleophilic activation of the reagent.

Mechanism Salt Reagent Salt (Protonated) Deprotonation Base Deprotonation Salt->Deprotonation Nucleophile Active Nucleophile (Imino-Nitrogen) Deprotonation->Nucleophile - H2SO4 Attack Nucleophilic Attack on Electrophile Nucleophile->Attack Product Final Adduct Attack->Product Formation of N-C or N-S bond

Caption: Activation pathway showing the liberation of the active imino-nucleophile.

References
  • Katritzky, A. R., & Rogovoy, B. V. (2005).

    • [Link]

    • Relevance: Foundational review comparing guanidinylation efficiency of various reagents, establishing the baseline for S-methylisothiourea limit
  • PubChem. (2024). Pyrrolidine-1-carboximidamide sulfuric acid (Compound Summary).

    • [Link]

    • Relevance: Verification of chemical properties, CAS numbers, and safety d
  • European Chemicals Agency (ECHA). (2024).[3] Registration Dossier: Pyrrolidine-1-carboximidamide hydrochloride.

    • [Link]

    • Relevance: Provides toxicological data and handling comparisons for the rel
  • Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanidinylation of Amines and Its Application to Peptide Synthesis. Journal of Organic Chemistry.

    • [Link]

    • Relevance: Benchmarks the "leaving group" approach vs.

Sources

Comparative Guide: In-Vitro vs. In-Vivo Profiling of Pyrrolidine-1-carboximidamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for comparing Pyrrolidine-1-carboximidamide derivatives (CAS 13932-58-6, sulfate salt) against the industry benchmark, Debrisoquine Sulfate (3,4-dihydro-2(1H)-isoquinolinecarboximidamide).

While Debrisoquine is the historical "gold standard" for adrenergic neuron blockade and CYP2D6 phenotyping, its utility as a therapeutic is limited by extensive genetic polymorphism in its metabolism. The pyrrolidine analog represents a ring-contraction scaffold (5-membered vs. 6-membered fused ring). This structural modification significantly alters metabolic stability, transporter affinity (OCT1), and adrenergic potency.

This document outlines the specific in-vitro assays and in-vivo models required to validate the pyrrolidine derivative's performance, focusing on the In-Vitro-In-Vivo Correlation (IVIVC) gap often observed in guanidine-based organic cations.

Structural & Mechanistic Basis (SAR)

To design valid experiments, one must understand the structural divergence. Both molecules share a carboximidamide (guanidine) head group, which is responsible for the physiological charge (pKa > 12) and OCT1 transporter recognition.

  • Debrisoquine (Reference): Contains a tetrahydroisoquinoline ring.[1] The C4 position is highly susceptible to hydroxylation by CYP2D6 .

  • Pyrrolidine-1-carboximidamide (Test Article): Contains a saturated 5-membered pyrrolidine ring.[2] Lacking the benzylic carbon adjacent to an aromatic ring (as in Debrisoquine), this scaffold typically exhibits superior metabolic stability but potentially altered binding affinity for adrenergic vesicles.

Mechanistic Pathway Diagram

G cluster_0 Input Compounds cluster_1 Molecular Target / Enzyme cluster_2 Outcomes Debrisoquine Debrisoquine (Isoquinoline Scaffold) OCT1 OCT1 Transporter (Hepatic Uptake) Debrisoquine->OCT1 High Affinity Pyrrolidine Pyrrolidine-1-carboximidamide (Pyrrolidine Scaffold) Pyrrolidine->OCT1 Moderate Affinity? CYP2D6 CYP2D6 (Metabolism) OCT1->CYP2D6 Intracellular Access Vesicles Adrenergic Vesicles (Pharmacology) OCT1->Vesicles Metabolite 4-OH-Debrisoquine (Inactive/Excreted) CYP2D6->Metabolite Rapid Hydroxylation (Debrisoquine) Stable Unchanged Drug (High Exposure) CYP2D6->Stable Metabolic Resistance (Pyrrolidine) Effect Hypotension (Sympatholytic) Vesicles->Effect Neuron Blockade

Figure 1: Comparative disposition pathway. Debrisoquine is heavily cleared by CYP2D6 after OCT1 uptake. The Pyrrolidine analog is designed to resist this clearance while maintaining vesicular uptake.

In-Vitro Profiling: The Screening Cascade

For guanidine derivatives, passive permeability is negligible. Efficacy depends entirely on transporter uptake and metabolic stability .

A. Metabolic Stability (Microsomal Assay)

Objective: Determine Intrinsic Clearance (


) and identify if the pyrrolidine ring blocks CYP2D6 hydroxylation.

Comparative Data Template:

ParameterDebrisoquine (Control)Pyrrolidine Derivative (Test)Target Criteria
Enzyme System Human Liver Microsomes (HLM)Human Liver Microsomes (HLM)-
Primary Metabolite 4-OH-DebrisoquineHydroxy-pyrrolidine (putative)< 10% turnover

(µL/min/mg)
> 50 (High Clearance)Expected: < 10 Low Clearance
CYP2D6 Dependence > 90% (Inhibited by Quinidine)< 20%Non-CYP2D6 route
B. OCT1 Transporter Uptake Assay

Since these molecules are permanently charged cations at physiological pH, they cannot enter hepatocytes via passive diffusion. They require Organic Cation Transporter 1 (OCT1).

  • Cell Line: HEK293 transfected with hOCT1 vs. Mock cells.

  • Readout: Intracellular Accumulation Ratio (IAR).

  • Critical Threshold: An IAR > 2.0 indicates active transport. Debrisoquine typically shows IAR > 10.

Experimental Protocol: Microsomal Stability (Self-Validating)

This protocol includes a "Quinidine Check" to confirm CYP2D6 specificity, essential for comparing derivatives to Debrisoquine.

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • NADPH Regenerating System.

  • Test Compound: Pyrrolidine-1-carboximidamide sulfate (10 mM DMSO stock).

  • Control: Debrisoquine Sulfate (High clearance control).

  • Inhibitor: Quinidine (Specific CYP2D6 inhibitor).[3]

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4).

  • Pre-Incubation (Inhibition Check):

    • Group A: Microsomes + Test Compound (1 µM).

    • Group B: Microsomes + Test Compound (1 µM) + Quinidine (1 µM).

    • Group C: Microsomes + Debrisoquine (1 µM).

    • Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Remove aliquots at

    
     minutes. Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Propranolol).
    
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (ESI+ mode). Monitor parent ion depletion.

Validation Logic:

  • If Debrisoquine

    
     is not < 20 min, the microsomes are inactive (Fail).
    
  • If Test Compound

    
     in Group A 
    
    
    
    Group B, the metabolism is not CYP2D6 mediated (Success for structural diversification).

In-Vivo Validation: PK/PD Bridging

In-vitro stability does not guarantee in-vivo efficacy. The "Metabolic Ratio" (MR) is the standard metric for this class.

A. Pharmacokinetics (Rat Model)

Dose: 10 mg/kg PO (Oral) vs 2 mg/kg IV. Matrix: Plasma and Urine (0-24h).

Key Metric: The Metabolic Ratio (MR)



  • Debrisoquine: Low MR (0.2 - 1.0) in Extensive Metabolizers (EM).

  • Pyrrolidine Derivative: Target MR > 5.0 (Indicating high stability and urinary excretion of unchanged drug).

B. Pharmacodynamics (Hypotensive Efficacy)

Guanidine derivatives act by depleting norepinephrine from post-ganglionic sympathetic nerve endings.

  • Model: Spontaneously Hypertensive Rats (SHR).

  • Method: Tail-cuff plethysmography or Radiotelemetry.

  • Endpoint: Reduction in Mean Arterial Pressure (MAP) over 12 hours.

  • Comparison:

    • Debrisoquine: Rapid onset, short duration (due to metabolism).

    • Pyrrolidine: Slower onset (if OCT1 uptake is slower), potentially longer duration (if metabolic stability is improved).

The IVIVC Gap Analysis

When moving from in-vitro to in-vivo, researchers often encounter a "disconnect" with guanidine derivatives.

MetricIn-Vitro (Microsomes)In-Vivo (Whole Organism)The Gap / Cause
Clearance

(Metabolic only)

+

Renal Elimination: Pyrrolidine derivatives are often excreted unchanged via kidney (OCT2), which microsomes cannot predict.
Potency

(Receptor binding)

(Blood Pressure)
Distribution Volume (

):
High tissue binding (adrenergic vesicles) leads to massive

, diluting plasma levels.
Bioavailability Permeability (PAMPA/Caco-2)

(Oral)
OCT1 Saturation: High oral doses may saturate hepatic uptake transporters, reducing first-pass effect paradoxically.
Experimental Workflow Diagram

Workflow cluster_invitro Phase 1: In-Vitro Screening cluster_invivo Phase 2: In-Vivo Profiling Start Start: Pyrrolidine Derivative Synthesis Micro Microsomal Stability (Target: >60 min t1/2) Start->Micro Transporter OCT1/OCT2 Uptake (Target: Active Transport) Micro->Transporter If Stable PK Rat PK (IV/PO) Measure Urinary Recovery Transporter->PK If Transported PD SHR Hypertension Model Measure MAP Reduction PK->PD If Bioavailable Decision Go/No-Go Decision PD->Decision Lead Candidate Lead Candidate Decision->Lead Candidate High Stability + Efficacy Back to Chemistry Back to Chemistry Decision->Back to Chemistry Low Efficacy

Figure 2: Strategic screening cascade. Note that Transporter assays are placed before In-Vivo PK because lack of transport renders these charged molecules orally inactive.

References

  • Idle, J. R., et al. (1979). "Discovery of the Debrisoquine Hydroxylation Polymorphism." British Journal of Clinical Pharmacology.

  • Saadatmand, A. R., et al. (2012).[4] "The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1."[4] Biochemical Pharmacology.

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

  • Nguyen, P. H., et al. (2014).[5] "Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity." ACS Chemical Neuroscience.

  • PubChem Compound Summary. (2023). "Pyrrolidine-1-carboximidamide."[6] CID 2794597.[6]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.